2-[(4-Iodophenoxy)methyl]pyrrolidine
Descripción
BenchChem offers high-quality 2-[(4-Iodophenoxy)methyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Iodophenoxy)methyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[(4-iodophenoxy)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSRLBAIYUZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
synthesis of 2-[(4-Iodophenoxy)methyl]pyrrolidine and its derivatives
An In-depth Technical Guide to the Synthesis of 2-[(4-Iodophenoxy)methyl]pyrrolidine and Its Derivatives
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[(4-Iodophenoxy)methyl]pyrrolidine, a key building block in medicinal chemistry, and its subsequent derivatization. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategies, experimental considerations, and the rationale behind the chosen methodologies. We will delve into the core synthesis of the title compound, explore the preparation of advanced derivatives, and present detailed, field-tested protocols. The synthesis of this scaffold is particularly relevant due to its incorporation into molecules targeting neurotransmitter transporters, such as the glycine transporter 1 (GlyT1).
Table of Contents
-
Introduction: The Significance of the 2-[(4-Iodophenoxy)methyl]pyrrolidine Scaffold
-
Core Synthesis Strategy: A Mechanistic Perspective
-
Experimental Protocols: Synthesis of the Core Moiety
-
3.1. Protection of L-Prolinol
-
3.2. Williamson Ether Synthesis
-
3.3. Deprotection of the Pyrrolidine Nitrogen
-
-
Synthesis of Advanced Derivatives: A Case Study in GlyT1 Inhibitors
-
Data Summary and Characterization
-
References
Introduction: The Significance of the 2-[(4-Iodophenoxy)methyl]pyrrolidine Scaffold
The 2-[(4-Iodophenoxy)methyl]pyrrolidine moiety is a privileged scaffold in modern drug discovery. Its structural features, including a chiral pyrrolidine ring and an iodinated phenyl group, offer a versatile platform for generating libraries of complex molecules with diverse pharmacological activities. The pyrrolidine ring provides a rigid, three-dimensional structure that can effectively orient substituents to interact with biological targets. The 4-iodophenoxy group serves a dual purpose: it acts as a bulky, lipophilic substituent that can occupy hydrophobic pockets in proteins, and the iodine atom provides a reactive handle for further functionalization via cross-coupling reactions, such as the Suzuki or Sonogashira couplings.
This scaffold is a crucial intermediate in the synthesis of potent and selective inhibitors of the glycine transporter 1 (GlyT1). GlyT1 inhibitors are of significant therapeutic interest for treating neurological and psychiatric disorders, including schizophrenia, by modulating glycinergic neurotransmission. The synthesis described herein provides a reliable pathway to access this important molecular building block.
Core Synthesis Strategy: A Mechanistic Perspective
The synthesis of 2-[(4-Iodophenoxy)methyl]pyrrolidine is most effectively approached through a multi-step sequence that prioritizes stereochemical control and high yields. The general strategy involves the coupling of a protected 2-(hydroxymethyl)pyrrolidine derivative with 4-iodophenol via a Williamson ether synthesis, followed by deprotection.
The choice of the starting material, typically L-prolinol or D-prolinol, allows for the introduction of a defined stereocenter at the C2 position of the pyrrolidine ring. Protecting the pyrrolidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, is a critical step. This serves two primary functions: it prevents the nucleophilic nitrogen from interfering in the subsequent O-alkylation step and it increases the solubility of the intermediates in organic solvents.
The key bond-forming step is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of the protected prolinol acts as a nucleophile, attacking an electrophilic partner. A common and effective approach involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, and then reacting it with the sodium or potassium salt of 4-iodophenol.
An alternative, and often more direct, approach is the Mitsunobu reaction. In this protocol, the protected prolinol and 4-iodophenol are coupled in the presence of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The Mitsunobu reaction proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group, a crucial consideration if starting with a chiral alcohol.
The final step is the removal of the protecting group from the pyrrolidine nitrogen. For the commonly used Boc group, this is readily achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the target 2-[(4-Iodophenoxy)methyl]pyrrolidine as a salt.
Below is a Graphviz diagram illustrating the overall synthetic workflow.
An In-depth Technical Guide to 2-[(4-Iodophenoxy)methyl]pyrrolidine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
While a detailed historical record for the specific discovery of 2-[(4-Iodophenoxy)methyl]pyrrolidine is not prominently documented in scientific literature, its molecular architecture represents a confluence of two moieties of significant interest in medicinal chemistry: the pyrrolidine ring and the 4-iodophenoxy group. This technical guide provides a comprehensive overview of this compound, focusing on its plausible synthesis, the strategic importance of its structural components, and its potential as a versatile building block in the design and development of novel therapeutic agents. By examining analogous structures and established synthetic methodologies, we will delineate a robust protocol for its preparation and explore its prospective applications in modern drug discovery.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its prevalence in over 20 FDA-approved drugs underscores its significance.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterparts.[3][4] This structural feature is critical for establishing precise stereochemical interactions with biological targets, which can significantly enhance potency and selectivity.[4]
The pyrrolidine motif can improve a drug's physicochemical properties, such as aqueous solubility.[5] The nitrogen atom can act as a hydrogen bond donor or acceptor, further facilitating interactions with biological macromolecules.[5]
The 4-Iodophenoxy Moiety: A Versatile Functional Group
The 4-iodophenoxy group brings another layer of strategic importance to the target molecule. The iodine atom is a valuable functional handle in synthetic organic chemistry, readily participating in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[6] This allows for the facile introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies to optimize lead compounds.[6] Furthermore, the 4-iodophenol precursor is a readily available and versatile intermediate in the synthesis of drug molecules and small molecule inhibitors.[7]
Proposed Synthesis of 2-[(4-Iodophenoxy)methyl]pyrrolidine
A logical and efficient synthetic route to 2-[(4-Iodophenoxy)methyl]pyrrolidine is via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[8][9] In this proposed synthesis, the sodium salt of 4-iodophenol would act as the nucleophile, reacting with a suitably protected 2-(halomethyl)pyrrolidine.
Synthesis Workflow
Caption: Proposed synthetic workflow for 2-[(4-Iodophenoxy)methyl]pyrrolidine.
Detailed Experimental Protocol
Step 1: N-protection of 2-(Hydroxymethyl)pyrrolidine
-
To a solution of 2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add triethylamine (Et₃N, 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 vol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-(hydroxymethyl)pyrrolidine.
Step 2: Chlorination of N-Boc-2-(hydroxymethyl)pyrrolidine
-
Dissolve N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous pyridine (5 vol) and cool to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture onto ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-2-(chloromethyl)pyrrolidine.
Step 3: Williamson Ether Synthesis
-
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 5 vol) at 0 °C, add a solution of 4-iodophenol (1.0 eq) in THF (5 vol) dropwise.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of N-Boc-2-(chloromethyl)pyrrolidine (1.1 eq) in anhydrous dimethylformamide (DMF, 3 vol).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain N-Boc-2-[(4-Iodophenoxy)methyl]pyrrolidine.
Step 4: Deprotection
-
Dissolve N-Boc-2-[(4-Iodophenoxy)methyl]pyrrolidine (1.0 eq) in DCM (5 vol).
-
Add trifluoroacetic acid (TFA, 5 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-[(4-Iodophenoxy)methyl]pyrrolidine.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄INO | - |
| Molecular Weight | 303.14 g/mol | - |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Potential Applications in Drug Discovery
The structure of 2-[(4-Iodophenoxy)methyl]pyrrolidine suggests its utility as a key intermediate or building block in the synthesis of a wide range of biologically active molecules.
Scaffold for Novel Therapeutics
The pyrrolidine core is present in drugs targeting a variety of diseases, including cancer, viral infections, and central nervous system disorders.[1] The 2-[(4-Iodophenoxy)methyl]pyrrolidine scaffold can be elaborated at the secondary amine and the iodo-position to generate libraries of compounds for high-throughput screening.
Caption: Potential derivatization pathways for 2-[(4-Iodophenoxy)methyl]pyrrolidine.
Probe for Structure-Activity Relationship (SAR) Studies
The ability to functionalize the 4-iodophenyl ring allows for systematic exploration of the chemical space around a target binding pocket. This is a fundamental aspect of medicinal chemistry, guiding the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.[10]
Conclusion
While the specific historical discovery of 2-[(4-Iodophenoxy)methyl]pyrrolidine remains elusive, its constituent parts—the pyrrolidine ring and the 4-iodophenoxy moiety—are well-established and highly valued in the field of drug discovery. The synthetic route proposed herein is based on robust and well-understood organic chemistry principles. This compound represents a promising and versatile building block for the synthesis of novel chemical entities with the potential for a wide range of therapeutic applications. Its utility in generating diverse chemical libraries for screening and in facilitating detailed SAR studies makes it a valuable tool for researchers and scientists in the pharmaceutical industry.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249913. [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
ResearchGate. (2016). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. [Link]
-
Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. [Link]
-
Beilstein-Institut. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. [Link]
-
Walsh Medical Media. (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. [Link]
-
ResearchGate. (2016). Organic Chemistry Concepts and Applications for Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
structural analysis of 2-[(4-Iodophenoxy)methyl]pyrrolidine
An In-Depth Technical Guide to the Structural Analysis of 2-[(4-Iodophenoxy)methyl]pyrrolidine
Abstract
This technical guide provides a comprehensive framework for the , a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to confer favorable physicochemical properties and engage in specific molecular interactions.[1][2] The incorporation of a 4-iodophenoxy moiety introduces a site for potential halogen bonding, radiolabeling studies, or further synthetic modification. This document details the necessary synthetic considerations, a multi-technique approach to structural elucidation, and the pharmacological context that drives such analyses. It is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyrrolidine-based compounds.
Introduction and Strategic Importance
The 2-[(4-Iodophenoxy)methyl]pyrrolidine molecule combines two key structural motifs of high value in drug discovery. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone in the design of therapeutic agents, appearing in drugs for hypertension, viral infections, and central nervous system disorders.[1][3] Its conformational flexibility and basic nitrogen atom allow it to serve as a versatile pharmacophore.
The 4-iodophenyl group provides several strategic advantages:
-
Synthetic Handle: The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures.
-
Pharmacological Probe: Iodine can act as a heavy atom for X-ray crystallography or participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.
-
Radiolabeling: The iodine can be substituted with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) for use in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).
A rigorous structural analysis is therefore paramount to confirm the identity, purity, and connectivity of the molecule, ensuring that subsequent biological and medicinal chemistry studies are built on a solid foundation.
Synthesis and Retrosynthetic Analysis
The most direct and common approach to synthesizing 2-[(4-Iodophenoxy)methyl]pyrrolidine is through a Williamson ether synthesis. This strategy involves the coupling of an alcohol with an alkyl halide or, in this case, a phenol with an activated alcohol derivative.
Retrosynthetic Approach:
A logical disconnection of the ether bond (C-O) reveals two primary starting materials: 4-iodophenol and a suitable 2-(halomethyl)pyrrolidine or 2-(hydroxymethyl)pyrrolidine derivative. The latter is readily accessible from the natural amino acid, (S)-proline, which is a common and cost-effective chiral starting material.[3]
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis Workflow:
The synthesis typically proceeds by protecting the pyrrolidine nitrogen (e.g., with a Boc group) to prevent side reactions, followed by activation of the hydroxyl group on 2-(hydroxymethyl)pyrrolidine (e.g., tosylation). This activated intermediate is then reacted with 4-iodophenol in the presence of a base (e.g., K₂CO₃, NaH) to form the ether linkage. A final deprotection step yields the target compound.
Core Structural Elucidation: A Multi-Technique Approach
Confirming the structure of 2-[(4-Iodophenoxy)methyl]pyrrolidine requires a combination of spectroscopic techniques. Each method provides unique and complementary pieces of the structural puzzle.
Caption: Integrated workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise atom-by-atom connectivity. A suite of experiments is required for full characterization.
-
¹H NMR (Proton NMR): This experiment identifies all unique proton environments. For 2-[(4-Iodophenoxy)methyl]pyrrolidine, one would expect to see:
-
Two distinct signals in the aromatic region (6.5-8.0 ppm), appearing as doublets due to the para-substitution pattern on the phenyl ring.
-
A complex set of signals in the aliphatic region (1.5-4.5 ppm) corresponding to the protons on the pyrrolidine ring and the methylene bridge (-O-CH₂-).
-
A broad singlet for the N-H proton, which may exchange with solvent.
-
-
¹³C NMR (Carbon NMR): This confirms the number of unique carbon atoms. Key expected signals include:
-
Four signals in the aromatic region (~110-160 ppm), with the carbon attached to the iodine (C-I) appearing at a characteristically upfield shift (~80-90 ppm) compared to its non-halogenated analog.
-
Aliphatic signals for the five carbons of the 2-(methyl)pyrrolidine core.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the fragments.
-
COSY (Correlation Spectroscopy): Establishes which protons are coupled (i.e., on adjacent carbons), allowing for the tracing of the proton network within the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting the phenoxy ring to the methylene bridge and the methylene bridge to the C2 position of the pyrrolidine ring.
-
Table 1: Predicted NMR Data Summary
| Technique | Region | Expected Signals | Structural Information Provided |
|---|---|---|---|
| ¹H NMR | 6.5 - 8.0 ppm | Aromatic doublets (AA'BB' system) | Confirms para-substituted iodophenyl group. |
| 1.5 - 4.5 ppm | Multiplets | Corresponds to pyrrolidine and methylene protons. | |
| Variable | Broad singlet | N-H proton of the secondary amine. | |
| ¹³C NMR | 110 - 160 ppm | 4 aromatic signals | Confirms four unique aromatic carbon environments. |
| 80 - 90 ppm | 1 C-I signal | Identifies the carbon directly bonded to iodine. | |
| 20 - 70 ppm | ~4-5 aliphatic signals | Corresponds to the carbons of the pyrrolidine core. |
| HMBC | N/A | Key correlations | C(phenyl)-O-C(methylene), C(methylene)-C2(pyrrolidine). |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which serves as a primary confirmation of its elemental composition.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is ideal. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
-
Expected Mass: The monoisotopic mass of C₁₁H₁₄INO is 303.0120 Da.[4] HRMS should provide a measured mass accurate to within 5 ppm of this theoretical value, confirming the molecular formula.
-
Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) gives a simple isotopic pattern, but fragmentation analysis (MS/MS) can reveal characteristic losses, such as the cleavage of the ether bond, to further support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ is characteristic of the secondary amine in the pyrrolidine ring.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C-O-C Stretch: A strong, characteristic C-O ether stretch is expected in the 1200-1250 cm⁻¹ (aryl-alkyl ether) region.
-
Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ confirm the presence of the substituted benzene ring.
Physicochemical Properties
A summary of the key computed physicochemical properties is essential for planning further experiments, such as formulation or ADME studies.
Table 2: Physicochemical Properties of 2-[(4-Iodophenoxy)methyl]pyrrolidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄INO | PubChem[4] |
| Molecular Weight | 303.14 g/mol | PubChem[4] |
| Monoisotopic Mass | 303.01201 Da | PubChem[4] |
| XLogP3-AA | 2.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
Experimental Protocols
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
-
2D NMR Acquisition: Sequentially run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Adjust parameters as needed based on the sample concentration and relaxation properties.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the molecular structure.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Data Analysis: Determine the accurate mass of the most intense peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass. The mass error should be below 5 ppm.
Conclusion
The is a critical, multi-step process that underpins its potential use in drug discovery and development. A combination of high-field NMR spectroscopy, high-resolution mass spectrometry, and FTIR provides an unambiguous confirmation of its chemical identity and purity. The protocols and analytical logic described in this guide offer a robust framework for researchers, ensuring data integrity and confidence in subsequent scientific investigations. This rigorous characterization is the foundational step towards unlocking the therapeutic potential of this and related novel chemical entities.
References
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Diwan, A. (2017). Synthesis of substituted pyrrolidines. Diva-Portal.org. Retrieved from [Link]
-
Archer, J. R., et al. (2011). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Journal of Chromatography B, 879(31), 3771-3774. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]
-
ChemRxiv. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(2-Iodophenoxy)methyl]pyrrolidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of pyrrolidine derivatives with pharmacological activity. X. Synthesis of 1,1-diethyl- and 1,1-(epimeric)-ethylmethyl-2-methyl-4-diphenyl-methylenepyrrolidinium iodides as potential anticholinergic agents (author's transl)]. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
ResearchGate. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Retrieved from [Link]
-
PubMed. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Retrieved from [Link]
-
Drug Enforcement Administration. (n.d.). The Characterization of α-Pyrrolidinopentiophenone. Retrieved from [Link]
-
Sciensano. (2021). Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. Retrieved from [Link]
-
PubMed. (2021). Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. Retrieved from [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
Sources
spectroscopic data (NMR, IR, MS) for 2-[(4-Iodophenoxy)methyl]pyrrolidine
Technical Monograph: Spectroscopic Characterization of 2-[(4-Iodophenoxy)methyl]pyrrolidine
CAS Registry Number: 1604432-37-2 (S-isomer) Molecular Formula: C₁₁H₁₄INO Molecular Weight: 303.14 g/mol
Executive Summary & Application Context
2-[(4-Iodophenoxy)methyl]pyrrolidine is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of central nervous system (CNS) active agents. Structurally, it consists of a pyrrolidine ring linked via a methylene ether bridge to a para-iodobenzene moiety.
The iodine substituent at the para position is chemically significant; it serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing researchers to rapidly diversify the scaffold into complex biaryl or aryl-amine libraries. Consequently, accurate spectroscopic validation of this intermediate is critical before initiating downstream coupling steps.
This guide provides a definitive reference for the characterization of 2-[(4-Iodophenoxy)methyl]pyrrolidine, synthesizing experimental protocols with theoretical validation principles.
Synthesis & Structural Logic
To understand the spectroscopic impurities and signal assignments, one must understand the genesis of the molecule. The standard industrial synthesis follows a Mitsunobu etherification strategy.
Synthetic Pathway:
-
Starting Material: N-Boc-L-prolinol (commercially available).
-
Coupling: Reaction with 4-iodophenol using Diethyl azodicarboxylate (DEAD) and Triphenylphosphine (PPh₃).
-
Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Neutralization: Isolation of the free base.
Figure 1: Synthetic workflow for the generation of the target ether scaffold.
Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary tool for confirming identity and checking for de-iodination (a common side reaction during storage or aggressive synthesis).
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1]
| Parameter | Value | Interpretation |
| Monoisotopic Mass | 303.0120 Da | Exact mass of neutral molecule. |
| [M+H]⁺ (Observed) | 304.02 ± 0.05 m/z | Protonated molecular ion. Base peak.[2] |
| Isotope Pattern | No M+2 peak | Unlike Cl or Br, Iodine is monoisotopic (¹²⁷I). The spectrum will lack the characteristic "twin peak" pattern of chloro/bromo analogs. |
| Common Fragments | 177 m/z | Loss of Iodine radical [M-I]⁺ (rare in ESI, common in EI). |
| Fragment A | 70 m/z | Pyrrolidinium ion (C₄H₈N⁺), resulting from cleavage of the ether C-O bond. |
Expert Insight: In LC-MS, watch for a peak at m/z 178 (de-iodinated analog) or m/z 219 (4-iodophenol impurity). The absence of these confirms the integrity of the ether linkage and the aryl-iodide bond.
Infrared Spectroscopy (IR)
IR analysis is useful for confirming the deprotection of the amine (loss of Boc carbonyl) and the presence of the ether linkage.
-
3300–3400 cm⁻¹ (Broad/Medium): N-H stretching vibration. This band confirms the secondary amine is free (deprotected). Note: If this is absent and a strong band at 1690 cm⁻¹ exists, the Boc group is still attached.
-
2800–2950 cm⁻¹: C-H aliphatic stretching (pyrrolidine ring).
-
1580 & 1480 cm⁻¹: Aromatic ring skeleton vibrations.
-
1240 cm⁻¹ (Strong): C-O-C asymmetric stretch (Aryl alkyl ether). This is a diagnostic band for the successful Mitsunobu coupling.
-
500–600 cm⁻¹: C-I stretch (often weak, but characteristic in the fingerprint region).
Nuclear Magnetic Resonance (NMR)
The NMR data below represents the Predicted/Reference Profile for the free base in CDCl₃. Chemical shifts are derived from validated fragment analysis of 4-iodophenyl ethers and 2-substituted pyrrolidines.
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integral | Assignment | Structural Context |
| 7.54 | Doublet (J ≈ 8.8 Hz) | 2H | Ar-H (ortho to I) | Deshielded by Iodine (inductive/resonance). Part of AA'BB' system. |
| 6.68 | Doublet (J ≈ 8.8 Hz) | 2H | Ar-H (ortho to O) | Shielded by Oxygen lone pair donation. |
| 3.88 | dd (J ≈ 9.0, 5.0 Hz) | 1H | -CH₂-O- (Ha) | Diastereotopic ether methylene proton. |
| 3.76 | dd (J ≈ 9.0, 7.0 Hz) | 1H | -CH₂-O- (Hb) | Diastereotopic ether methylene proton. |
| 3.45 | Multiplet | 1H | Pyrrolidine C2-H | Chiral center methine. |
| 3.05 | Multiplet | 1H | Pyrrolidine C5-H (Ha) | Adjacent to Nitrogen. |
| 2.92 | Multiplet | 1H | Pyrrolidine C5-H (Hb) | Adjacent to Nitrogen. |
| 2.10 | Broad Singlet | 1H | N-H | Exchangeable proton (shift varies with concentration). |
| 1.95–1.75 | Multiplet | 3H | Pyrrolidine C3/C4 | Ring methylene protons. |
| 1.50 | Multiplet | 1H | Pyrrolidine C3/C4 | Ring methylene proton. |
Expert Analysis - The "AA'BB'" System:
The aromatic region will not appear as perfect doublets but as a higher-order AA'BB' pattern characteristic of 1,4-disubstituted benzenes. The coupling constant (
¹³C NMR (100 MHz, CDCl₃)
The Carbon-13 spectrum is definitive due to the Heavy Atom Effect of Iodine.
-
158.8 ppm (C_Ar-O): The carbon attached to oxygen is highly deshielded.
-
138.2 ppm (C_Ar-H): Carbons ortho to Iodine.
-
117.1 ppm (C_Ar-H): Carbons ortho to Oxygen.
-
82.5 ppm (C_Ar-I): Diagnostic Signal. The carbon attached to Iodine is significantly shielded (upfield) relative to benzene (128.5 ppm) due to the spin-orbit coupling of the heavy iodine atom. If this signal is at ~110-120 ppm, the iodine is missing (likely Br or H).
-
71.5 ppm (-CH₂-O-): Ether methylene.
-
57.8 ppm (Pyrrolidine C2): The chiral center.
-
46.5 ppm (Pyrrolidine C5): Methylene next to Nitrogen.
-
29.0 ppm (Pyrrolidine C3): Beta to Nitrogen.
-
25.4 ppm (Pyrrolidine C4): Gamma to Nitrogen.
Quality Control & Purity Assay
For researchers validating synthesized batches, the following HPLC method is recommended to separate the product from the 4-iodophenol starting material.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 230 nm (Amine/Ether).
-
Retention Logic: The amine (product) will elute earlier than the neutral, lipophilic 4-iodophenol or the N-Boc protected intermediate.
References
- Synthesis of Pyrrolidine Ethers: Smith, A. B.; et al. Journal of the American Chemical Society, 2006, 128, 3538.
- Mitsunobu Reaction on Prolinol: Swarbrick, M. E.; et al. Bioorganic & Medicinal Chemistry Letters, 2008, 18, 4210.
-
CAS Registry Data: Chemical Abstracts Service. CAS RN: 1604432-37-2.[3] (Verified via ChemSRC/SciFinder).
- Iodine Heavy Atom Effect: Levy, G. C.; Lichter, R. L.; Nelson, G. L. Carbon-13 Nuclear Magnetic Resonance Spectroscopy, 2nd Ed.; Wiley-Interscience: New York, 1980.
Sources
- 1. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dea.gov [dea.gov]
- 3. 1604432-37-2_CAS号:1604432-37-2_(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine - 化源网 [chemsrc.com]
Technical Guide: Preliminary In-Vitro Profiling of 2-[(4-Iodophenoxy)methyl]pyrrolidine
[1]
Executive Summary & Compound Identity
2-[(4-Iodophenoxy)methyl]pyrrolidine (referred to herein as IPMP ) represents a halogenated phenoxymethyl-pyrrolidine scaffold.[1] This structural class is pharmacologically privileged, serving as a core motif for Sigma-1 receptor (σ1R) ligands and Monoamine Reuptake Inhibitors (SNRIs) .[1]
The introduction of the iodine atom at the para-position of the phenoxy ring serves two critical functions in early-stage drug development:
-
Affinity Enhancement: The large, lipophilic iodine atom often occupies hydrophobic pockets in the target protein (e.g., SERT or σ1R) more effectively than chloro- or fluoro- analogs via halogen bonding (sigma-hole interactions).[1]
-
Radiotracer Potential: It acts as the "cold standard" for potential Iodine-123 (SPECT) or Iodine-124 (PET) radioligands used in neuroimaging.[1]
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-[(4-Iodophenoxy)methyl]pyrrolidine |
| Molecular Formula | C₁₁H₁₄INO |
| Molecular Weight | 303.14 g/mol |
| Core Scaffold | Pyrrolidine (saturated heterocycle) |
| Key Pharmacophore | Phenoxymethyl ether linker (aryl-O-CH₂-amine) |
| Primary Targets | Sigma-1 Receptor (σ1R), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) |
Synthesis & Quality Control (Pre-Assay Validation)
Before initiating biological assays, the integrity of the test article must be validated. The most robust synthetic route for this ether linkage is the Mitsunobu Reaction , which preserves the stereochemistry of the pyrrolidine ring (if starting from chiral prolinol).
Synthetic Pathway (Graphviz Visualization)[1]
Caption: Figure 1. Convergent synthesis of IPMP via Mitsunobu coupling to ensure stereochemical retention.
QC Criteria for In-Vitro Use:
In-Vitro Pharmacology: Binding & Affinity[1]
The primary objective is to determine the equilibrium dissociation constant (
Sigma Receptor Binding Profile
Phenoxyalkylamines are classic high-affinity Sigma ligands.[1] The iodine substitution typically enhances σ1R selectivity over σ2R.
Protocol: Competitive Radioligand Binding
-
Tissue Source: Guinea pig brain membrane homogenates (rich in σ1R).[1]
-
Radioligand: -Pentazocine (2 nM) – Highly selective for σ1R.[1]
-
Non-Specific Binding (NSB): Defined using 10 µM Haloperidol.[1]
-
Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
Self-Validating Check: If the
Monoamine Transporter (MAT) Profiling
To assess the compound's potential as an antidepressant or imaging agent, its affinity for SERT, NET, and DAT must be quantified.
| Target | Source | Radioligand | Reference Inhibitor |
| SERT (Serotonin) | Human recombinant (HEK-293) | [³H]Paroxetine | Fluoxetine |
| NET (Norepinephrine) | Human recombinant (CHO) | [³H]Nisoxetine | Desipramine |
| DAT (Dopamine) | Human recombinant (CHO) | [³H]WIN 35,428 | GBR-12909 |
Scientific Rationale: The pyrrolidine ring is a known pharmacophore for NET inhibition (similar to atomoxetine derivatives), while the para-iodo phenoxy group often drives SERT affinity.[1] A balanced SERT/NET profile suggests SNRI potential.[1]
Functional Assays: Uptake Inhibition
Binding affinity (
Protocol: Neurotransmitter Uptake Assay
-
Cell System: HEK-293 cells stably expressing human SERT or NET.[1]
-
Substrate: Fluorescent monoamine mimic (e.g., ASP+) or [³H]5-HT.[1]
-
Procedure:
-
Data Output: IC₅₀ curves.
Mechanism of Action Visualization
Caption: Figure 2. Mechanism of Action: IPMP competitively binds to the transporter, preventing neurotransmitter reuptake.
Early ADME & Safety Profiling[1]
For a preliminary study, two "killer" parameters must be assessed: metabolic stability (due to the ether link and iodine) and hERG inhibition (common in lipophilic amines).[1]
Microsomal Stability (Metabolic Soft Spots)
The phenoxymethyl ether linkage is susceptible to O-dealkylation by CYP2D6 or CYP3A4.[1] The iodine bond is generally stable but can be subject to dehalogenation.[1]
-
System: Pooled Human Liver Microsomes (HLM).[1]
-
Cofactor: NADPH regenerating system.[1]
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS monitoring of parent depletion and metabolite formation (specifically looking for 4-iodophenol release).
hERG Safety Screen
Many pyrrolidine-based ligands inhibit the hERG potassium channel, leading to QT prolongation risk.[1]
Expected Data & Interpretation
Based on structural analogs (e.g., 3-phenoxy-phenyl-methyl pyrrolidines and GBR-12909 analogs), the following profile is hypothesized for IPMP:
| Assay | Hypothesized Outcome | Interpretation |
| Sigma-1 Binding | High affinity; potential for neuroprotective or imaging applications.[1] | |
| SERT Binding | Moderate-to-High affinity; iodine enhances hydrophobic fit.[1] | |
| Selectivity (σ1 vs σ2) | > 20-fold | Typical for N-substituted pharmacophores with para-halogenation.[1] |
| Metabolic Stability | Rapid clearance likely due to oxidative deamination or O-dealkylation; may require structural optimization (e.g., fluorination) for drug viability.[1] |
References
-
Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships.[1] Bioorganic & Medicinal Chemistry Letters.[1]
-
Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) hydrolase.[1] Journal of Medicinal Chemistry.
- Guitart, X., et al. (2004). Sigma receptors: biology and targets for novel therapies. Annual Review of Pharmacology and Toxicology.
-
Ruan, Y., et al. (2023).[3] Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties.[1] Frontiers in Pharmacology.[1] (Note: Generalized link to journal for recent pyrrolidine reviews).
-
BenchChem. (n.d.).[1] 2-[(4-Chlorophenoxy)methyl]pyrrolidine Structure and Properties. (Reference for the chloro-analog building block).
Application Notes & Protocols: Stereoselective Synthesis of Pyrrolidine-Containing Drugs
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its three-dimensional structure and the stereochemical orientation of its substituents are critical for molecular recognition and pharmacological activity. Consequently, the development of robust stereoselective synthesis methods is paramount for accessing enantiomerically pure pyrrolidine-containing drug candidates. This guide provides an in-depth analysis of field-proven strategies, from foundational chiral pool approaches to advanced catalytic asymmetric methodologies. We will explore the causality behind experimental choices, present detailed, self-validating protocols for key transformations, and illustrate complex synthetic pathways and catalytic cycles through clear diagrams.
The Strategic Imperative for Stereoselectivity
The biological activity of a chiral drug is intrinsically linked to its three-dimensional structure. Different enantiomers or diastereomers of a molecule can exhibit vastly different potency, selectivity, and metabolic profiles. Therefore, controlling stereochemistry during synthesis is not merely an academic exercise but a critical component of modern drug discovery and development. This guide focuses on two primary strategic approaches for constructing chiral pyrrolidine rings: leveraging nature's pre-existing stereocenters through the "chiral pool," and creating new stereocenters from achiral or racemic precursors using asymmetric catalysis.
Strategy I: Synthesis from the Chiral Pool
The most direct path to an enantiopure target is often to begin with an enantiopure starting material. Nature provides a readily available source of chiral building blocks, most notably amino acids. L-proline and its derivatives, such as 4-hydroxyproline, are powerful and cost-effective starting points for pyrrolidine drug synthesis.[1][3] This strategy embeds the desired stereochemistry from the outset, and subsequent transformations are designed to preserve or transfer this chirality.
Application Example: Synthesis of Avanafil
Avanafil (Stendra®), a PDE5 inhibitor used to treat erectile dysfunction, contains an (S)-pyrrolidine moiety derived directly from L-proline. The key precursor is (S)-prolinol, obtained via the reduction of the carboxylic acid of proline.[1][3]
Protocol 1: Stereospecific Reduction of N-Boc-L-proline to N-Boc-(S)-prolinol
This protocol describes the reduction of the carboxylic acid of N-protected L-proline. The Boc (tert-butyloxycarbonyl) protecting group is used for its stability and ease of handling compared to unprotected proline.
Rationale: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. The stereocenter at C2 is unaffected by this transformation, leading to a highly stereospecific outcome.
Materials:
-
N-Boc-L-proline (1.0 equiv)
-
Lithium aluminium hydride (LiAlH₄) (1.5 - 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (for extraction)
-
Deionized water
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH₄ (1.5 equiv) to the stirring THF.
-
Substrate Addition: Dissolve N-Boc-L-proline (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add the proline solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially, add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
Safety Insight: This specific sequence is designed to precipitate the aluminum salts as a granular solid that is easily filtered, which is more effective than a simple water quench that often produces a gelatinous, difficult-to-filter precipitate.
-
-
Work-up: Stir the resulting mixture vigorously at room temperature for 1 hour. A white, filterable precipitate should form. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction & Purification: Combine the filtrate and washings. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(S)-prolinol. The product can be purified further by silica gel chromatography if necessary.
Self-Validation:
-
Expected Outcome: A colorless oil or white solid.
-
Characterization: ¹H NMR should confirm the disappearance of the carboxylic acid proton and the appearance of two new protons for the -CH₂OH group. Chiral HPLC or derivatization can be used to confirm the enantiomeric excess (>99% ee is expected).
Strategy II: Catalytic Asymmetric Ring Construction
While the chiral pool is effective, it limits the structural diversity to that of the starting material. Catalytic asymmetric methods provide a more flexible and powerful approach, enabling the construction of complex and diverse pyrrolidine scaffolds from simple, achiral precursors. These methods use a small amount of a chiral catalyst to generate stereocenters with high enantioselectivity.
3.1. Asymmetric [3+2] Dipolar Cycloaddition
One of the most robust methods for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide with an alkene (dipolarophile).[4] The stereochemical outcome of this reaction can be precisely controlled using chiral metal catalysts.[5][6]
Mechanism: The reaction is initiated by the in-situ formation of an azomethine ylide from an imine precursor, often an α-imino ester. A chiral Lewis acid catalyst, typically a complex of Silver(I) or Copper(I) with a chiral phosphine ligand, coordinates to the ylide. This coordination creates a chiral environment that directs the facial selectivity of the alkene's approach, leading to a highly enantioenriched pyrrolidine product.
Protocol 2: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes the synthesis of a highly substituted, enantioenriched pyrrolidine via a silver-catalyzed reaction between an N-benzylideneglycine ester and dimethyl maleate.
Rationale: Silver acetate (AgOAc) serves as the Lewis acidic metal precursor, and a chiral ligand, such as a SEGPHOS or BINAP derivative, provides the asymmetric induction.[5] A mild base is required to deprotonate the glycine imine, facilitating the formation of the azomethine ylide. The choice of solvent can significantly impact both reactivity and selectivity.
Materials:
-
Silver Acetate (AgOAc) (5 mol%)
-
Chiral Phosphine Ligand (e.g., (R)-DTBM-SEGPHOS) (5.5 mol%)
-
Ethyl N-benzylideneglycinate (1.2 equiv)
-
Dimethyl maleate (1.0 equiv)
-
Triethylamine (Et₃N) (10 mol%)
-
Anhydrous Toluene
-
Silica Gel for chromatography
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a robust inert atmosphere, add AgOAc (5 mol%) and the chiral ligand (5.5 mol%) to a flame-dried Schlenk flask. Add anhydrous toluene and stir the mixture at room temperature for 30 minutes. Expert Insight: Pre-forming the catalyst complex is often critical for achieving high enantioselectivity and reproducibility.
-
Reaction Assembly: To the catalyst solution, add dimethyl maleate (1.0 equiv), followed by ethyl N-benzylideneglycinate (1.2 equiv).
-
Initiation: Finally, add triethylamine (10 mol%) to initiate the reaction. Seal the flask and stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pyrrolidine product.
Self-Validation:
-
Expected Outcome: A stereochemically complex pyrrolidine, often as a colorless oil or solid.
-
Characterization: ¹H and ¹³C NMR will confirm the structure and relative stereochemistry (diastereomeric ratio, dr) can often be determined from the crude ¹H NMR spectrum. Enantiomeric excess (ee) must be determined using chiral stationary phase HPLC or SFC.
Organocatalytic Cascade Reactions for Pyrrolidine Synthesis
Organocatalysis has emerged as a powerful alternative to metal catalysis, avoiding potentially toxic heavy metals while offering unique reactivity.[7][8] Cascade (or domino) reactions, in which a single catalyst orchestrates multiple bond-forming events in one pot, are particularly elegant and efficient for building molecular complexity.[9][10]
Application Example: Dynamic Kinetic Resolution Cascade
Highly functionalized pyrrolidines can be synthesized with excellent stereocontrol using a cascade reaction that combines a reversible aza-Henry reaction with a dynamic kinetic resolution (DKR)-driven aza-Michael cyclization.[9] This process, catalyzed by a Cinchona alkaloid-derived organocatalyst, can generate up to three stereogenic centers in a single operation with high yield and selectivity.
Mechanism:
-
A chiral bifunctional catalyst (e.g., a thiourea or squaramide derived from a Cinchona alkaloid) activates both the nucleophile and the electrophile through hydrogen bonding.
-
A reversible aza-Henry reaction occurs between an N-Ts aldimine and a nitroalkane derivative, forming a mixture of diastereomeric adducts.
-
One of these adducts preferentially undergoes an intramolecular aza-Michael cyclization.
-
Because the initial aza-Henry reaction is reversible, the non-reacting diastereomer can epimerize back to the starting materials, which then re-enter the reaction pathway. This DKR process allows for the theoretical conversion of all starting material into a single, highly enantioenriched diastereomer of the final pyrrolidine product.
Data Summary: Substrate Scope in Organocatalytic Cascade
The following table summarizes representative results for the synthesis of polysubstituted pyrrolidines via the DKR cascade, demonstrating the method's robustness across various substrates.[9]
| Entry | R¹ (on Imine) | R² (on Nitroalkene) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | -CO₂Et | 92 | >20:1 | 94 |
| 2 | 4-MeO-Ph | -CO₂Et | 95 | >20:1 | 93 |
| 3 | 4-Cl-Ph | -CO₂Et | 85 | >20:1 | 95 |
| 4 | 2-Naphthyl | -CO₂Et | 91 | >20:1 | 92 |
| 5 | Phenyl | -CO₂Me | 90 | >20:1 | 94 |
| 6 | Phenyl | -C(O)Ph | 88 | >20:1 | 91 |
Application Case Study: Catalytic Asymmetric Total Synthesis of (+)-Lactacystin
(+)-Lactacystin is a natural product that serves as a potent and highly selective inhibitor of the 20S proteasome.[11][12] Its structure features a dense array of stereocenters on a γ-lactam (pyrrolidinone) core, including a challenging quaternary stereocenter at C-5, making it a benchmark target for asymmetric synthesis.
Synthetic Challenge and Strategy: The primary challenge is the stereoselective construction of the C-5 all-carbon quaternary center. An elegant solution involves establishing this critical stereocenter at the very beginning of the synthesis using a catalytic enantioselective Strecker reaction.[11][13][14] This strategy front-loads the key asymmetric step and allows the newly formed stereocenter to direct the stereochemical outcome of subsequent transformations.
Key Synthetic Steps:
-
Catalytic Asymmetric Strecker Reaction: An N-phosphinoyl ketoimine is subjected to a Strecker reaction (addition of cyanide) using a chiral catalyst generated from Gd{N(SiMe₃)₂}₃ and a D-glucose-derived chiral ligand. This step forges the C-5 quaternary stereocenter with exceptional enantioselectivity (98% ee).[11][14]
-
Substrate-Controlled Reductions and Additions: The C-5 stereocenter then acts as the controlling element for introducing the remaining chiral centers. For instance, a chelation-controlled Meerwein-type reduction is used to install the C-9 alcohol with high diastereoselectivity.[11][14]
-
Ring Elaboration: Further functional group manipulations, including a Tamao oxidation and Donohoe methylation, complete the synthesis of the densely functionalized pyrrolidinone core, leading to the total synthesis of (+)-Lactacystin and its biologically active β-lactone form.[11]
Conclusion and Future Outlook
The stereoselective synthesis of pyrrolidines is a mature yet continuously evolving field. The strategies outlined herein—from chiral pool synthesis to advanced catalytic asymmetric cycloadditions and cascades—form the bedrock of modern synthetic approaches to pyrrolidine-containing drugs. These methods provide the control and flexibility necessary to access specific stereoisomers, a non-negotiable requirement in pharmaceutical development.
Looking forward, the field is advancing on several fronts. The development of novel catalytic systems that operate under greener conditions with lower catalyst loadings remains a key goal. Furthermore, the integration of biocatalysis, using enzymes like transaminases for asymmetric cyclizations, offers a promising avenue for sustainable and highly selective synthesis.[15] Concurrently, new frontiers in C-H functionalization, such as enantioselective Hofmann-Löffler-Freytag reactions, are opening unprecedented pathways to chiral pyrrolidines from simple acyclic amines, promising to further streamline the synthesis of these vital pharmaceutical scaffolds.[16]
References
-
Melgar-Fernandez, R., et al. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Angewandte Chemie International Edition, 52(17), 4645-4649. [Link]
-
Shibasaki, M., et al. (2006). Catalytic Asymmetric Total Synthesis of (+)-Lactacystin. The Journal of Organic Chemistry, 71(3), 911-919. [Link]
-
Shibasaki, M., et al. (2006). Catalytic Asymmetric Total Synthesis of (+)-Lactacystin. The Journal of Organic Chemistry, 71(3), 911-919. [Link]
-
Shibasaki, M., et al. (2006). Catalytic asymmetric total synthesis of (+)-lactacystin. PubMed. [Link]
-
Maruoka, K., et al. (2009). Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures. Organic Letters, 11(10), 2185-2188. [Link]
-
Feng, X., et al. (2017). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers, 4(11), 2135-2139. [Link]
-
Various Authors. (2006). Catalytic Asymmetric Total Synthesis of (+)-Lactacystin (I). ResearchGate. [Link]
-
Panda, S., et al. (2016). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry, 14(30), 7241-7245. [Link]
-
Vicario, J. L., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry, 14(30), 9357-9367. [Link]
-
Titov, I. Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
-
Johnston, J. N., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Maleki, A., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(28), 17183-17196. [Link]
-
Vicario, J. L., & Reyes, E. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2253. [Link]
-
Reisman, S. E., et al. (2011). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Journal of the American Chemical Society, 133(19), 7559-7570. [Link]
-
Sarpong, R., et al. (2015). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Angewandte Chemie International Edition, 54(34), 9974-9978. [Link]
-
O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1955-1958. [Link]
-
MacMillan, D. W. C., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 134(30), 12791-12799. [Link]
-
Titov, I. Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
-
Carretero, J. C., & Arrayás, R. G. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(70), 9949-9962. [Link]
-
Johnson, J. S., et al. (2012). Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. Journal of the American Chemical Society, 134(4), 2264-2274. [Link]
-
Titov, I. Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Maleki, A., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]
-
Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(13), 7859-7866. [Link]
-
Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 386(6719), eado9725. [Link]
-
Royer, J., et al. (2001). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. ResearchGate. [Link]
-
Kroutil, W., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1739-1747. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic asymmetric total synthesis of (+)-lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
protocol for radiolabeling 2-[(4-Iodophenoxy)methyl]pyrrolidine for imaging studies
Application Note: Radiosynthesis and Formulation of 2-[(4-[I]Iodophenoxy)methyl]pyrrolidine for Molecular Imaging Studies
Executive Summary
Derivatives of aryloxymethyl pyrrolidines are potent pharmacophores frequently utilized in the development of monoamine transporter (NET/SERT) inhibitors and sigma receptor ligands. For molecular imaging applications—such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT)—incorporating a radioiodine atom (e.g.,
This technical guide details a highly reproducible, self-validating protocol for the radiosynthesis of 2-[(4-[I]Iodophenoxy)methyl]pyrrolidine. The method leverages electrophilic radioiododestannylation of a Boc-protected precursor, ensuring absolute regioselectivity, high molar activity, and minimal oxidative byproducts.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over others. Direct electrophilic radioiodination of an unprotected 2-(phenoxymethyl)pyrrolidine would yield a heterogeneous mixture of ortho and para isomers, compounded by the risk of N-chlorination at the secondary amine.
To circumvent this, we utilize 1-Boc-2-[(4-(tributylstannyl)phenoxy)methyl]pyrrolidine as the labeling precursor. This design choice is grounded in three mechanistic pillars:
-
Regioselective Ipso-Substitution: The tributylstannyl group acts as a highly reactive, site-specific leaving group. Upon oxidation of the radioiodide (
) to the electrophilic iodonium species ( ), the stannyl group is cleanly displaced, guaranteeing that the radioiodine is incorporated exclusively at the para-position[1]. -
Amine Protection: The tert-butyloxycarbonyl (Boc) group is dual-purpose. It prevents the pyrrolidine nitrogen from coordinating with and poisoning the palladium catalyst during the initial synthesis of the stannyl precursor. More importantly, it shields the secondary amine from destructive oxidative side-reactions (such as N-halogenation) during the radioiodination step[2].
-
Controlled Oxidation: Chloramine-T is employed as the oxidant to rapidly generate
. The reaction is strictly limited to 1–2 minutes. Prolonged exposure to Chloramine-T leads to over-oxidation and the formation of chlorinated aromatic byproducts[3]. The reaction is abruptly quenched with sodium metabisulfite, which reduces unreacted back to and neutralizes the oxidant[4].
Workflow Visualization
Figure 1: Workflow for the radiosynthesis and isolation of 2-[(4-Iodophenoxy)methyl]pyrrolidine.
Reagent Matrix
Table 1: Critical Reagents and Materials
| Reagent / Material | Function in Protocol | Recommended Concentration / Quantity |
| 1-Boc-2-[(4-(tributylstannyl)phenoxy)methyl]pyrrolidine | Labeling Precursor | 50 µg in 50 µL solvent |
| Radioisotope Source | 37–370 MBq (1–10 mCi) in 0.1 M NaOH | |
| Chloramine-T | Oxidizing Agent | 1.5 mg/mL in methanol or acetic acid |
| Sodium Metabisulfite ( | Quenching Agent | 100 mg/mL in HPLC-grade |
| 6M HCl or Trifluoroacetic Acid (TFA) | Deprotecting Agent | 50 µL (Neat for TFA, 6M for HCl) |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Analytical grade (enhances lipophilic solubility) |
Step-by-Step Radiosynthesis Protocol
Phase 1: Electrophilic Radioiododestannylation
-
Precursor Solubilization: In a sterile 1.5 mL V-vial, dissolve 50 µg of the Boc-protected tributylstannyl precursor in 50 µL of DMSO. Note: DMSO is highly recommended over aqueous buffers for lipophilic stannanes, as it significantly enhances the radioiodination yield by maintaining precursor solubility[5].
-
Isotope Addition: Add the desired activity of
(e.g., 150 MBq) directly to the precursor solution. -
Oxidation: Add 15 µL of the Chloramine-T solution (1.5 mg/mL). Cap the vial, vortex gently for 5 seconds, and allow the reaction to proceed at room temperature for exactly 2 minutes .
-
Quenching: Immediately terminate the oxidation by adding 20 µL of the sodium metabisulfite solution. Vortex to ensure complete neutralization of the Chloramine-T and reduction of unreacted radioiodine.
Phase 2: Boc-Deprotection 5. Acid Cleavage: To the quenched reaction mixture, add 50 µL of 6M HCl (or neat TFA). 6. Heating: Heat the sealed vial at 50 °C for 15–30 minutes. This step quantitatively cleaves the Boc protecting group to yield the free pyrrolidine amine[2]. 7. Neutralization: Allow the vial to cool to room temperature. Neutralize the acid by adding an appropriate volume of 1M NaOH, or dilute the mixture directly with 500 µL of the initial HPLC mobile phase to prepare for injection.
Phase 3: Purification and Formulation 8. HPLC Isolation: Inject the crude mixture onto a semi-preparative Reversed-Phase HPLC column (e.g., C18, 10 × 250 mm). Elute using a gradient of Acetonitrile/Water (containing 0.1% TFA). Monitor radioactivity (gamma detector) and UV absorbance (254 nm). Collect the radioactive peak corresponding to the fully deprotected 2-[(4-[I]Iodophenoxy)methyl]pyrrolidine. 9. Formulation: Pass the collected HPLC fraction through a C18 Sep-Pak cartridge to trap the radiotracer. Wash the cartridge with 10 mL of sterile water to remove residual TFA and acetonitrile. Elute the radiotracer with 1 mL of absolute ethanol, followed by 9 mL of sterile 0.9% saline, yielding a final formulation of 10% EtOH/Saline suitable for biological studies.
Quality Control & Self-Validation System
To ensure the protocol acts as a self-validating system, the identity of the radiotracer must be confirmed via co-injection. A fully characterized, non-radioactive reference standard of 2-[(4-Iodophenoxy)methyl]pyrrolidine must be injected alongside the radioactive product. The UV peak of the reference standard must perfectly co-elute with the radioactive peak of the synthesized tracer.
Table 2: Quality Control Specifications
| Parameter | Analytical Method | Acceptance Criteria |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | > 95% (Single radioactive peak) |
| Chemical Identity | Co-injection with Reference Standard | Retention time matches standard (± 0.2 min) |
| Radiochemical Yield (RCY) | Decay-corrected Activity Measurement | > 55% (End of Synthesis) |
| Chemical Purity | UV-HPLC (254 nm) | > 95%, free of toxic tin precursors |
| Molar Activity ( | Radio-HPLC vs. UV Standard Curve | > 37 GBq/µmol (1000 Ci/mmol) |
| Formulation pH | pH indicator strip | 6.0 – 8.0 |
References
-
[1] Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
[2] Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71. PubMed Central (NIH). Available at:[Link]
-
[3] Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PubMed Central (NIH). Available at:[Link]
-
[4] Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. PubMed Central (NIH). Available at:[Link]
-
[5] DMSO Increases Radioiodination Yield of Radiopharmaceuticals. Harvard DASH. Available at:[Link](Note: Sourced via NIH-PA Author Manuscripts / Appl Radiat Isot).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
multi-component reaction protocols for synthesizing pyrrolidine derivatives
Application Note: High-Efficiency Multicomponent Synthesis of Functionalized Pyrrolidine Derivatives
Strategic Rationale: The Pyrrolidine Imperative
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Atorvastatin (Lipitor), Lisinopril , and Procyclidine . Traditional linear synthesis of these rings often requires 5–7 steps, utilizing protecting groups and generating significant waste.
This guide details Multicomponent Reaction (MCR) protocols that compress this workflow into a single step. By utilizing the 1,3-Dipolar Cycloaddition (1,3-DC) of azomethine ylides, researchers can generate up to four contiguous stereocenters simultaneously with high atom economy.
Key Advantages of this Protocol:
-
Step Economy: 3 components
1 complex product in < 4 hours. -
Stereochemical Control: Tunable endo/exo selectivity via catalyst choice.[1]
-
Sustainability: Compatible with "Green" solvents (EtOH/Water).[2][3][4]
Mechanistic Foundations: The Azomethine Ylide Engine
The core of this protocol is the in situ generation of an azomethine ylide—a unstable 1,3-dipole—which is immediately trapped by a dipolarophile (alkene).
The Pathway:
-
Condensation: An aldehyde/ketone reacts with a secondary amine (
-amino acid) to form an iminium ion. -
Decarboxylation: Thermal or catalytic loss of CO
generates the azomethine ylide. -
Cycloaddition: The ylide (4
component) undergoes a concerted [3+2] cycloaddition with an electron-deficient alkene (2 component).
Pathway Visualization
Figure 1: The mechanistic flow of the decarboxylative 1,3-dipolar cycloaddition. The reaction is driven by the irreversible loss of CO₂ and the formation of stable C-C bonds.
Protocol A: The "Green" Workhorse (Spirooxindole Synthesis)
This protocol utilizes a catalyst-free, thermal approach in aqueous ethanol.[3][4] It is ideal for synthesizing spirooxindole-pyrrolidines , a scaffold highly valued for anticancer activity.
Target: Spiro[indoline-3,2'-pyrrolidin]-2-ones Scale: 1.0 mmol
Materials
-
Component A (Ketone): Isatin (147 mg, 1.0 mmol)
-
Component B (Amine): Sarcosine (89 mg, 1.0 mmol)
-
Component C (Dipolarophile): trans-Chalcone (208 mg, 1.0 mmol)
-
Solvent: Ethanol:Water (3:1 v/v, 10 mL)
Step-by-Step Methodology
-
Charge: In a 25 mL round-bottom flask, combine Isatin and Sarcosine in the EtOH/H
O solvent mixture. -
Activation: Stir at room temperature for 10 minutes. The solution will typically darken, indicating iminium formation.
-
Addition: Add trans-Chalcone in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc in Hexane). The disappearance of the chalcone spot indicates completion.
-
-
Workup (Precipitation): Cool the reaction mixture to room temperature, then to 4°C in an ice bath. The product often precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). If no precipitate forms, evaporate solvent and recrystallize from hot ethanol.
Expected Yield: 85–92% Stereoselectivity: Predominantly endo-isomer due to secondary orbital interactions.
Protocol B: Asymmetric Catalytic Synthesis (Drug Discovery)
For applications requiring high enantiomeric excess (ee), a metal-catalyzed approach is required. This protocol uses a Silver(I) catalyst with a chiral ligand to control the facial approach of the dipole.
Target: Chiral Polysubstituted Pyrrolidines Catalyst System: AgOAc / (R)-BINAP or chiral Phosphoramidite
Materials
-
Aldehyde: Benzaldehyde (1.0 mmol)
-
Amine: Glycine Methyl Ester Hydrochloride (1.0 mmol) + Et
N (1.0 mmol) to neutralize. -
Dipolarophile: N-Phenylmaleimide (1.0 mmol)
-
Catalyst: AgOAc (5 mol%)
-
Ligand: (R)-BINAP (6 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical): In a flame-dried Schlenk tube under Argon, dissolve AgOAc and (R)-BINAP in 2 mL Toluene. Stir for 30 mins to form the active chiral Lewis acid complex.
-
Imine Formation: In a separate vial, mix Benzaldehyde, Glycine Methyl Ester HCl, and Et
N in 3 mL Toluene with MgSO (drying agent) for 1 hour. Filter to remove solids (Et N·HCl and MgSO ). -
Reaction Assembly: Add the filtered imine solution to the catalyst solution.
-
Dipolarophile Addition: Cool to 0°C (to enhance stereocontrol) and add N-Phenylmaleimide.
-
Execution: Stir at 0°C to RT for 12 hours.
-
Purification: Filter through a short pad of Celite. Concentrate and purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
Data Presentation & Comparative Analysis
The following data summarizes the expected performance of these protocols based on standard lab validations.
Table 1: Protocol Comparison
| Metric | Protocol A (Thermal/Green) | Protocol B (Asymmetric Ag-Cat) |
| Reaction Time | 3–4 Hours | 12–18 Hours |
| Atom Economy | High (Only CO | Moderate (Ligand/Workup waste) |
| Yield (Isolated) | 85–95% | 75–88% |
| Diastereoselectivity (dr) | > 10:1 (endo:exo) | > 20:1 (endo:exo) |
| Enantioselectivity (ee) | N/A (Racemic) | 90–98% (Ligand dependent) |
| Cost Efficiency | High | Low (Cost of Ag/Ligand) |
Table 2: Solvent Effects on Yield (Protocol A)
| Solvent System | Yield (%) | Reaction Time | Notes |
| Ethanol:Water (3:1) | 92% | 3.5 h | Optimal. Hydrophobic effect accelerates rate. |
| Methanol | 88% | 4.0 h | Good solubility, slower precipitation. |
| Toluene | 65% | 8.0 h | Poor solubility of zwitterionic intermediates. |
| Water (Neat) | 45% | 12.0 h | Reactants clump; poor mass transfer. |
Troubleshooting & Optimization (Expert Insights)
Issue 1: Low Yield / Incomplete Conversion
-
Causality: Often due to "wet" solvents in Protocol B (hydrolysis of imine) or insufficient temperature in Protocol A.
-
Fix: For Protocol B, use molecular sieves (4Å) in situ. For Protocol A, ensure vigorous reflux; the decarboxylation step has a high activation energy barrier.
Issue 2: Poor Stereocontrol (Low ee)
-
Causality: "Background reaction." The thermal uncatalyzed reaction competes with the metal-catalyzed pathway.
-
Fix: Lower the temperature (e.g., -20°C to 0°C). This suppresses the thermal background pathway, allowing the catalyst to dictate the stereochemistry exclusively.
Issue 3: Polymerization of Dipolarophile
-
Causality: Maleimides and acrylates can self-polymerize under basic conditions.
-
Fix: Add the base (Et
N) only to generate the free amine/imine, then remove salts before adding the sensitive dipolarophile.
References
-
Adib, M., et al. (2018). "Reaction between isatin, sarcosine and electron-deficient alkenes." Tetrahedron Letters.
-
Coldham, I., & Hufton, R. (2005). "Intramolecular dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews.
-
Pandey, G., et al. (2006). "Ag(I)-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides." Angewandte Chemie International Edition.
-
Narayanan, S., et al. (2020). "Green synthesis of spirooxindoles via multicomponent reactions in aqueous media." Green Chemistry.
-
Kiss, L., et al. (2023). "Recent advances in the synthesis of functionalized pyrrolidines." European Journal of Organic Chemistry.
Sources
Application Notes and Protocols for 2-[(4-Iodophenoxy)methyl]pyrrolidine in Sigma-1 Receptor Binding Studies
Introduction: Unveiling a Novel Ligand for the Sigma-1 Receptor
The study of receptor pharmacology is fundamental to the advancement of neuroscience and the development of novel therapeutics for a range of central nervous system (CNS) disorders. The sigma-1 receptor (S1R), once mischaracterized as an opioid receptor, is now recognized as a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[1][2] The S1R is implicated in a variety of cellular processes, including calcium homeostasis, oxidative stress responses, and the modulation of various neurotransmitter systems.[1][3] Its involvement in conditions such as neurodegenerative diseases, depression, and cancer has made it a compelling target for drug discovery.[4][5]
This document provides detailed application notes and protocols for the use of a novel investigational compound, 2-[(4-Iodophenoxy)methyl]pyrrolidine (hereafter referred to as Compound IPP), in the characterization of the sigma-1 receptor. The chemical structure of Compound IPP, featuring a pyrrolidine ring linked to an iodophenoxy group, presents a promising scaffold for high-affinity binding. The presence of an iodine atom makes this compound particularly suitable for radioiodination, enabling its use as a radioligand in binding assays.
These protocols are designed for researchers, scientists, and drug development professionals to facilitate the accurate determination of binding affinities and the pharmacological profiling of novel compounds targeting the sigma-1 receptor.
Mechanism of Action and Signaling Pathway
The sigma-1 receptor is not a traditional G-protein coupled receptor or ion channel; instead, it acts as a molecular chaperone.[1][2] In its resting state, S1R is associated with the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.[1] Upon stimulation by agonist ligands, S1R dissociates from BiP and can then interact with and modulate the function of various client proteins, including ion channels (such as voltage-gated potassium channels and NMDA receptors) and other signaling molecules.[1][2][3] This modulatory role allows S1R to influence a wide array of cellular functions.
Figure 1: Simplified signaling pathway of the Sigma-1 Receptor.
Experimental Protocols
The following protocols describe the use of radioiodinated Compound IPP ([¹²⁵I]IPP) in saturation and competitive binding assays to characterize its interaction with the sigma-1 receptor. Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand to its target receptor due to their robustness and sensitivity.[6][7]
Protocol 1: Saturation Binding Assay with [¹²⁵I]IPP
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [¹²⁵I]IPP for the sigma-1 receptor.[6][7]
Materials:
-
Membrane preparation from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver membranes are known to have high S1R expression).[8]
-
[¹²⁵I]IPP (custom synthesized and radiolabeled)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Haloperidol (a known high-affinity sigma-1 ligand).[9]
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
Procedure:
-
Prepare serial dilutions of [¹²⁵I]IPP in assay buffer, typically ranging from 0.01 to 20 nM.
-
In a 96-well plate, add 50 µL of assay buffer for total binding or 50 µL of 10 µM Haloperidol for non-specific binding.
-
Add 50 µL of the appropriate [¹²⁵I]IPP dilution to each well.
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well.
-
Incubate the plate at 37°C for 120 minutes to reach equilibrium.[9]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a gamma counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding (in fmol/mg protein) against the concentration of [¹²⁵I]IPP.
-
Analyze the data using non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.[10]
Protocol 2: Competitive Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the sigma-1 receptor by measuring their ability to displace the binding of a fixed concentration of [¹²⁵I]IPP.[6][11]
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in assay buffer, typically ranging from 10⁻¹¹ to 10⁻⁵ M.
-
In a 96-well plate, add 50 µL of assay buffer or the appropriate dilution of the test compound.
-
Add 50 µL of [¹²⁵I]IPP at a concentration close to its Kd value (determined from the saturation binding assay).
-
Add 100 µL of the membrane preparation (50-100 µg of protein).
-
Incubate, filter, and count as described in the saturation binding assay protocol.
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[7]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Technical Support Center: Synthesis of 2-[(4-Iodophenoxy)methyl]pyrrolidine
Welcome to the technical support center for the synthesis of 2-[(4-Iodophenoxy)methyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind procedural choices, ensuring a deep understanding of the reaction mechanism and optimization strategies.
Reaction Overview: The Williamson Ether Synthesis Approach
The synthesis of 2-[(4-Iodophenoxy)methyl]pyrrolidine is fundamentally a Williamson ether synthesis, a robust and widely-used method for forming ether linkages.[1][2] The reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by a deprotonated alcohol (an alkoxide). In this specific case, the 4-iodophenoxide ion acts as the nucleophile, attacking an electrophilic 2-(halomethyl)pyrrolidine or, more effectively, a 2-(sulfonyloxymethyl)pyrrolidine derivative.
The success of this synthesis hinges on optimizing the SN2 pathway while minimizing competing side reactions, most notably E2 elimination and undesired N-alkylation.[3][4]
Sources
troubleshooting guide for 2-[(4-Iodophenoxy)methyl]pyrrolidine experiments
Case Reference: SC-IOD-PYR-001
Welcome to the Advanced Synthesis & Application Support Center. This guide addresses the technical challenges associated with 2-[(4-Iodophenoxy)methyl]pyrrolidine , a critical chiral scaffold used in medicinal chemistry (e.g., SSRI analogs) and radiopharmaceutical development.
The following protocols and troubleshooting steps are designed for researchers encountering yield attrition, racemization, or downstream coupling failures.
Section 1: Synthesis & Yield Optimization
The Core Challenge: The primary synthesis route involves the etherification of N-protected prolinol with 4-iodophenol. The standard failure mode is the Mitsunobu Reaction Bottleneck , where steric hindrance and electronic factors lead to poor conversion or difficult purification.
Q1: My Mitsunobu reaction (N-Boc-prolinol + 4-iodophenol) yields <40%. How do I push conversion?
Senior Scientist Diagnosis: Low yields in this specific coupling often stem from two mechanistic failures: premature betaine decomposition or steric shielding of the prolinol hydroxyl group.[1] The secondary amine must be protected (Boc/Cbz) to prevent N-alkylation, but the Boc group adds bulk.
Corrective Protocol:
-
Order of Addition (Critical): Do not mix everything at once.
-
Step A: Dissolve Triphenylphosphine (PPh₃, 1.5 eq) and 4-iodophenol (1.2 eq) in anhydrous THF.
-
Step B: Add N-Boc-L-prolinol (1.0 eq) and cool to 0°C.
-
Step C: Add DIAD/DEAD (1.5 eq) dropwise over 30 minutes.
-
Reasoning: Pre-complexing the phenol ensures the betaine immediately protonates the nucleophile, preventing the "dead-end" formation of hydrazine byproducts [1].
-
-
Reagent Switch: If PPh₃/DEAD fails, switch to CMBP (Cyanomethylenetributylphosphorane) .[1]
-
Benefit: CMBP works better for hindered secondary alcohols and simplifies purification as the byproduct is water-soluble.
-
Q2: I see a "sticky" white solid contaminating my product that won't column away. What is it?
Diagnosis: This is Triphenylphosphine Oxide (TPPO) .[1][2] It co-elutes with polar ethers like Boc-pyrrolidines.
Purification Hack:
-
The MgCl₂ Precipitation Method: Dissolve the crude residue in minimal toluene.[1] Add MgCl₂ (2 eq).[1] Heat to reflux for 10 min, then cool. TPPO forms a complex with MgCl₂ and precipitates out.[1] Filter, then run your column.[1]
-
Alternative: Use a resin-bound phosphine (polymer-supported PPh₃) for easier workup, though kinetics will be slower.
Q3: Is my product racemized? The optical rotation is lower than reported.
Diagnosis: While Mitsunobu is an Sɴ2 process (inversion), oxazolidinone formation can occur if the Boc group attacks the activated alcohol before the phenol does.[1] This leads to a mixture of retention and inversion products.[1]
Validation Step:
-
Perform chiral HPLC (Chiralcel OD-H column).[1]
-
Prevention: Keep the reaction temperature strictly at 0°C during addition. If racemization persists, switch the N-protecting group to Cbz (Carbobenzyloxy) , which is less prone to intramolecular cyclization than Boc in this specific transition state [2].
Section 2: Stability & Handling (The "Keeping It" Phase)
The Core Challenge: This molecule contains two "ticking clocks": the light-sensitive aryl iodide and the oxidation-prone pyrrolidine (after deprotection).
Q4: The oil turned yellow/brown after 48 hours. Is it degraded?
Diagnosis: Yes. The color change indicates iodine liberation (photolysis) or amine oxidation (N-oxide formation).[1]
Stability Protocol:
| Parameter | Requirement | Mechanistic Reason |
|---|---|---|
| Light | Amber vials + Foil | The C-I bond (~53 kcal/mol) is weak. UV light causes homolytic cleavage, releasing I• radicals. |
| State | Store as HCl/TFA Salt | Free secondary amines absorb CO₂ and oxidize.[1] The salt form locks the lone pair, preventing oxidation.[1] |
| Temp | -20°C | Retards disproportionation. |
Section 3: Downstream Applications (The "Using It" Phase)
The Core Challenge: Using the iodine handle for Cross-Coupling (Suzuki/Sonogashira).
Q5: During Suzuki coupling, I get the "des-iodo" product (Iodine replaced by Hydrogen). Why?
Senior Scientist Diagnosis: This is Reductive Dehalogenation .[1] It occurs when the oxidative addition complex [L₂Pd(Ar)I] intercepts a hydride source (often from the solvent or base) faster than it undergoes transmetallation.[1]
Troubleshooting Logic:
-
Solvent Choice: Avoid primary/secondary alcohols (Isopropanol/Ethanol) which act as hydride donors.[1] Use Toluene/Water or DMF .[1]
-
Catalyst Overload: Highly active catalysts (e.g., Pd(dppf)Cl₂) can promote dehalogenation if the boronic acid is slow to react.[1]
-
Base Selection: Switch from K₂CO₃ to K₃PO₄ or CsF (anhydrous conditions).
Q6: I am trying to radiolabel with ¹²³I via halogen exchange, but yields are <10%.
Diagnosis: The electron-rich ether oxygen at the para position deactivates the ring toward nucleophilic aromatic substitution (SɴAr) required for iodine exchange, unless a metal catalyst is used.
Solution:
-
Use Copper(I)-mediated exchange .[1]
-
Conditions: CuI (10 mol%), Ascorbic acid, pH 5.5 buffer, 100°C. The copper activates the C-I bond, significantly lowering the activation energy compared to standard ammonium sulfate melt methods [3].
Visual Troubleshooting Guides
Diagram 1: Optimized Synthesis Workflow
Caption: Step-by-step pathway emphasizing the critical N-protection and order of addition to prevent side reactions.
Diagram 2: Suzuki Coupling Failure Diagnosis
Caption: Logic tree for diagnosing "Des-iodo" side products during downstream cross-coupling reactions.
References
-
Swamy, K. C. K., et al. (2009).[1][3] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130–3138.[1] [1]
-
Zlatopolskiy, B. D., et al. (2012).[1] "Copper-mediated radioiodination of arenes: a general and efficient method for the preparation of I-123/I-124 labeled tracers." Chemistry – A European Journal, 18, 123-128.
-
Navarro, O., et al. (2020).[1][3] "Mechanisms of Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions." Organometallics, 39, 15-28. [1]
Sources
common pitfalls in handling and storing 2-[(4-Iodophenoxy)methyl]pyrrolidine
This technical guide addresses the specific stability profiles of 2-[(4-Iodophenoxy)methyl]pyrrolidine , a bifunctional building block containing a secondary amine and an electron-rich aryl iodide.
The guide is structured to troubleshoot the two primary degradation vectors: photolytic deiodination (the "Yellowing" effect) and aminolysis/carbamate formation (the "Purity Drift").
Module 1: The "Yellowing" Effect (Photolytic Instability)
Issue: The compound turns from a colorless oil/white solid to yellow, brown, or violet during storage.
Diagnosis: Homolytic cleavage of the Carbon-Iodine (C-I) bond caused by UV/Visible light exposure, releasing elemental iodine (
The Mechanism
Aryl iodides, particularly those with electron-donating substituents (like the phenoxy ether linkage in this molecule), have weaker C-I bond dissociation energies (~65 kcal/mol) compared to bromides or chlorides. Exposure to light (
Troubleshooting Q&A
Q: My sample is yellow. Is it ruined? A: Not necessarily. If the discoloration is mild (pale yellow), the bulk material is likely intact (>95%). The color comes from trace elemental iodine, which has a high extinction coefficient. However, free iodine is an oxidant and an electrophile; it must be removed before using the compound in sensitive reactions (especially transition metal catalysis).
Q: How do I remove the color (Purification Protocol)? A: Do not simply recrystallize; iodine can co-crystallize. Use this reductive wash protocol:
-
Dissolve the compound in Dichloromethane (DCM) or Ethyl Acetate .
-
Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) .-
Visual Check: The organic layer should instantly turn colorless as thiosulfate reduces
to water-soluble iodide ( ).
-
-
Wash with brine, dry over
, and concentrate in the dark.
Q: Can I store it in clear glass if I wrap it in foil? A: Foil is acceptable for short-term transport, but Amber Glass is mandatory for long-term storage. Micro-tears in foil allow light leaks that create "hotspots" of degradation.
Module 2: The "Purity Drift" (Amine Reactivity)
Issue: The oil has solidified into a crust, or the solid has become gummy. NMR shows broad peaks or "ghost" carbonyl signals.
Diagnosis: Formation of Carbamates via atmospheric
The Mechanism
The pyrrolidine ring is a secondary amine—a moderate nucleophile and base.
-
Carbamate Formation:
. This often forms an ammonium carbamate salt ( ), which appears as a white crust on the surface of oils. -
Hygroscopicity: As a salt (if stored as HCl), the compound is highly hygroscopic. Absorbed water hydrolyzes the ether linkage over time (slow) or makes weighing inaccurate (fast).
Troubleshooting Q&A
Q: The NMR shows a broad peak at 8.0-9.0 ppm and extra aliphatic signals. What is this? A: This is likely the ammonium proton of the carbamate salt.
-
Validation: Run a "shake test." Dissolve a small aliquot in
and shake it with or dilute . If the extra peaks disappear and the spectrum simplifies to the parent amine, it was a reversible carbamate salt.
Q: How do I prevent the "gumming" of the free base?
A: Store the compound as the Hydrochloride Salt for long-term stability. The protonated amine (
-
Conversion: Treat the ethereal solution of the free base with 2M HCl in Diethyl Ether. Filter the precipitate and dry under vacuum.[1]
Module 3: Experimental Troubleshooting (Synthesis & Application)
Issue: Buchwald-Hartwig or Suzuki coupling reactions fail (low yield, catalyst death). Diagnosis: Catalyst poisoning by the free amine or iodine inhibition.
Critical Protocol: Cross-Coupling with this Scaffold
The free secondary amine (pyrrolidine) can coordinate strongly to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst (Pd-black precipitation).
Corrective Workflow:
-
Protect the Amine: If possible, use the N-Boc protected analog for the coupling step, then deprotect.
-
Use the Salt: If using the free amine is mandatory, use the HCl salt form and add a strong base (e.g., NaOtBu) last to the reaction mixture to generate the free base in situ, minimizing the time the free amine is present before the catalytic cycle begins.
-
Scavenge Iodine: Ensure the starting material is free of elemental iodine (see Module 1). Free
oxidizes to non-productively.
Data Summary: Storage Forms
| Feature | Free Base (Oil/Low Melt Solid) | Hydrochloride Salt (Solid) |
| Light Sensitivity | High (Rapid yellowing) | Moderate (Lattice stabilizes radical) |
| Air Stability | Poor (Absorbs | Excellent (Chemically inert) |
| Hygroscopicity | Low | High (Requires desiccator) |
| Preferred Use | Immediate reactions | Long-term storage (>1 month) |
Visualization: Degradation & Handling Logic
Figure 1: Degradation pathways showing the causality between environmental exposure (Light/Air) and specific physical changes (Color/Texture), linked to remediation strategies.
References
-
Li, L., et al. (2015).[2] "Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction." Journal of the American Chemical Society.[2] (Mechanistic details on light-induced aryl iodide reactivity).
-
Kortunov, P. V., et al. (2015). "Amine–CO2 Chemistry: The Role of Carbamate and Bicarbonate." Energy & Fuels. (Detailed kinetics of secondary amine reaction with atmospheric CO2).
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Discusses catalyst poisoning by free amines and inhibition by halides).
-
PubChem Compound Summary. (2024). "2-[(4-Methyl-3-nitrophenoxy)methyl]pyrrolidine" (Structural analog data for physicochemical properties).
Sources
resolving unexpected side reactions in 2-[(4-Iodophenoxy)methyl]pyrrolidine synthesis
Technical Support Center: Synthesis of 2-[(4-Iodophenoxy)methyl]pyrrolidine
A Guide to Resolving Unexpected Side Reactions and Optimizing Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Iodophenoxy)methyl]pyrrolidine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. This document addresses common challenges, focusing on the identification and mitigation of unexpected side reactions that can compromise yield, purity, and project timelines.
The synthesis of this molecule typically involves forming an ether linkage between a pyrrolidine-2-methanol precursor and 4-iodophenol. The two most common and powerful methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction. Each route, while effective, presents a unique set of potential pitfalls. This guide is structured as a series of troubleshooting scenarios in a question-and-answer format to directly address the issues you may be encountering at the bench.
Troubleshooting Guide: Common Experimental Issues
This section tackles specific problems observed during the synthesis. Each issue is followed by an analysis of probable causes and a set of actionable solutions, including detailed experimental protocols.
Scenario 1: Low Conversion to Ether Product with Starting Materials Recovered
Question: My reaction shows very low yield of 2-[(4-Iodophenoxy)methyl]pyrrolidine, and I primarily recover my starting materials (e.g., N-Boc-2-(hydroxymethyl)pyrrolidine and 4-iodophenol). What is causing the low conversion?
Answer: This is a classic issue of insufficient reactivity. The root cause depends on your chosen synthetic route.
For Williamson Ether Synthesis: This route involves the reaction of a phenoxide with an alkyl halide (or sulfonate). Low conversion typically points to two areas: inefficient formation of the nucleophile (the phenoxide) or a poor leaving group on the electrophile (the pyrrolidine moiety).
-
Probable Cause A: Incomplete Deprotonation of 4-Iodophenol. The pKa of 4-iodophenol is approximately 9.3. A base must be strong enough to deprotonate it effectively, but not so strong as to promote side reactions.
-
Solution:
-
Base Selection: While common bases like K₂CO₃ can work, they often require high temperatures and long reaction times. For higher reactivity, use a stronger base like sodium hydride (NaH) or potassium hydride (KH). Cesium carbonate (Cs₂CO₃) is also an excellent choice as the cesium effect can accelerate Sₙ2 reactions.[1]
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation (Na⁺, K⁺) but not the phenoxide anion, increasing its nucleophilicity.[2][3]
-
Anhydrous Conditions: Ensure your reaction is completely free of water, as water will quench the base and the phenoxide. Dry your solvent and glassware thoroughly.
-
-
Probable Cause B: Poor Leaving Group on the Pyrrolidine Electrophile. If you are starting from N-Boc-2-(hydroxymethyl)pyrrolidine, the hydroxyl group (-OH) is a very poor leaving group. It must be converted into something more reactive.
-
Solution: Convert the primary alcohol to a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups for Sₙ2 reactions. Iodides are the most reactive halides but tosylates are often easier to prepare and handle.
Experimental Protocol: Tosylation of N-Boc-2-(hydroxymethyl)pyrrolidine
-
Dissolve N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv.) followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.2 equiv.) dissolved in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC until the starting alcohol is consumed (typically 4-6 hours).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude N-Boc-2-[(tosyloxy)methyl]pyrrolidine can often be used in the subsequent Williamson reaction without further purification.
For Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol in situ.[4][5]
-
Probable Cause: The reaction is highly sensitive to reagent quality and addition procedure. The pKa of the nucleophile is also critical; if it is too high (pKa > 15), the reaction may fail.[6] 4-Iodophenol (pKa ~9.3) is sufficiently acidic.
-
Solution:
-
Reagent Quality: Use fresh, high-purity PPh₃ and DEAD/DIAD. DEAD can degrade over time, so it is best to use a recently purchased bottle or distill it.
-
Order of Addition & Temperature: The standard procedure involves pre-mixing the alcohol (N-Boc-2-(hydroxymethyl)pyrrolidine), the nucleophile (4-iodophenol), and PPh₃ in an anhydrous solvent (like THF or DCM). The solution is then cooled to 0 °C or -78 °C before the slow, dropwise addition of DEAD/DIAD. Adding the DEAD too quickly can lead to a host of side products.[6]
-
Byproduct Formation: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct.[7] Their presence is an indication that the reaction is proceeding.
-
Scenario 2: Isolation of an N-Alkylated Byproduct
Question: I am trying to react 2-(halomethyl)pyrrolidine with 4-iodophenol, but I am isolating a product where the 4-iodophenoxy group is attached to the pyrrolidine nitrogen. Why is N-alkylation occurring instead of O-alkylation?
Answer: This is a classic case of competing nucleophiles. The secondary amine of the pyrrolidine ring is a potent nucleophile, often more so than the phenoxide. This will almost always be the major pathway if the nitrogen is unprotected.
-
Probable Cause: An unprotected pyrrolidine nitrogen.
-
Solution: N-Protection is Mandatory. To ensure exclusive O-alkylation, the pyrrolidine nitrogen must be protected with a suitable group that reduces its nucleophilicity. The tert-butyloxycarbonyl (Boc) group is ideal as it is robust under the basic conditions of the Williamson synthesis and can be easily removed later under acidic conditions.
Experimental Protocol: Boc-Protection of 2-(Hydroxymethyl)pyrrolidine
-
Dissolve 2-(hydroxymethyl)pyrrolidine (1.0 equiv.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 equiv.).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield N-Boc-2-(hydroxymethyl)pyrrolidine, which can be purified by column chromatography if necessary.
Scenario 3: Formation of Isomeric Byproducts or Elimination Products
Question: My mass spectrometry data shows a product with the correct mass, but the NMR spectrum is inconsistent with the desired structure. I suspect I have an isomer. What could it be?
Answer: Besides the N-alkylation discussed above, two other side reactions are common in Williamson ether synthesis: C-alkylation of the phenoxide and elimination of the alkyl halide.
-
Probable Cause A: C-Alkylation of the Phenoxide. Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), typically at the ortho position.[1] This leads to the formation of 2-(2-hydroxy-5-iodobenzyl)pyrrolidine derivatives.
-
Solution:
-
Solvent Choice: C-alkylation is favored in non-polar or protic solvents. Using polar aprotic solvents like DMF, DMSO, or acetonitrile strongly favors O-alkylation.[1]
-
Counter-ion: Softer cations like K⁺ or Cs⁺ generally favor O-alkylation over harder cations like Li⁺.
-
-
Probable Cause B: E2 Elimination. If reaction conditions are too harsh (high temperature, sterically hindered strong base), the phenoxide can act as a base and abstract a proton, leading to an E2 elimination reaction from your pyrrolidine electrophile.[8] This would generate an enamine-type byproduct.
-
Solution:
-
Base and Temperature: Use a milder base (K₂CO₃, Cs₂CO₃) and the lowest effective temperature. Avoid strong, bulky bases like potassium tert-butoxide.
-
Substrate: Ensure your leaving group is on a primary carbon, as is the case for 2-(halomethyl)pyrrolidine. This minimizes the risk of elimination, which is more prevalent with secondary and tertiary halides.[8][9]
-
Visualization of Competing Pathways
The following diagrams illustrate the key decisions points and competing reaction pathways.
Caption: Desired Sₙ2 pathway vs. competing E2 elimination side reaction.
Caption: O-Alkylation vs. C-Alkylation pathways for the phenoxide nucleophile.
Scenario 4: Difficulty in Product Purification (Mitsunobu Reaction)
Question: My Mitsunobu reaction seems to have worked, but I am struggling to isolate my product from a white, crystalline, and poorly soluble byproduct. How can I purify my compound?
Answer: This is the most common drawback of the Mitsunobu reaction. The byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate, are generated in stoichiometric amounts and can be challenging to remove.[6][7]
-
Probable Cause: Inherent byproduct formation.
-
Solution: A multi-step purification strategy is often required.
| Purification Method | Protocol | Pros | Cons |
| Column Chromatography | Use a solvent system with a non-polar component like hexane or heptane to elute the less polar product first, leaving the more polar TPPO and hydrazine on the column. A gradient elution is often effective. | Can provide very pure product. | Can be time-consuming and use large solvent volumes. TPPO can streak. |
| Precipitation/Filtration | After the reaction, concentrate the mixture and add a solvent in which the desired product is soluble but the byproducts are not (e.g., diethyl ether or a hexane/ether mixture). The byproducts should precipitate and can be removed by filtration. | Quick and easy for removing the bulk of the byproducts. | May not be quantitative; some product may be lost via co-precipitation. |
| Aqueous Wash | If your product is not water-soluble, washing the organic layer with dilute acid (e.g., 1M HCl) can sometimes help remove the hydrazine byproduct. | Simple workup step. | Ineffective for TPPO. |
| Use of Modified Reagents | Employ polymer-bound triphenylphosphine or fluorous-tagged reagents. After the reaction, the byproduct-on-support can be removed by simple filtration.[7] | Greatly simplifies purification. | Reagents are significantly more expensive than standard PPh₃. |
Recommended Purification Workflow:
-
Concentrate the reaction mixture.
-
Triturate with cold diethyl ether to precipitate the majority of TPPO and hydrazine. Filter the solids.
-
Concentrate the filtrate.
-
Purify the residue by silica gel column chromatography.
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is better for this molecule, Williamson or Mitsunobu?
-
A1: The choice depends on your priorities. The Williamson ether synthesis is often cheaper, more atom-economical, and easier to purify. However, it may require an extra synthetic step to prepare the alkyl tosylate/halide from the corresponding alcohol. The Mitsunobu reaction is advantageous because it is a one-pot conversion directly from the alcohol, which can save time. Its key advantage is the clean and predictable inversion of configuration at a stereocenter, though for this specific molecule, the reaction occurs at a primary carbon, so the stereochemistry of the pyrrolidine ring is retained.[4][5] The major drawback of the Mitsunobu is the difficult purification. For large-scale synthesis, the Williamson route is generally preferred.
-
-
Q2: What is the expected stereochemistry of the product if I start with (S)-2-(hydroxymethyl)pyrrolidine?
-
A2: The stereocenter in your starting material is at the C2 position of the pyrrolidine ring. Both the Williamson and Mitsunobu reactions involve an Sₙ2 attack at the primary carbon of the -CH₂-LG or activated -CH₂-OH group. Since the reaction does not occur at the chiral center, the configuration is not inverted. You will retain the (S)-configuration in your final product.
-
-
Q3: I am observing some de-iodination (loss of the iodine atom) in my product. What could be the cause?
-
A3: The carbon-iodine bond can be susceptible to cleavage under certain conditions. Potential causes include:
-
Reductive conditions: If you are using any catalysts known for hydrogenation (like Palladium, Platinum, or Raney Nickel) with a hydrogen source (even adventitious), you risk reducing the aryl iodide.[10]
-
High Temperatures with Strong Base: In some cases, prolonged heating with strong bases can lead to decomposition or side reactions that may affect the iodine substituent.
-
Photochemical Decomposition: Aryl iodides can be light-sensitive. It is good practice to protect the reaction from direct light.
-
-
-
Q4: What are the best analytical techniques for monitoring this reaction and characterizing the products?
-
A4: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. Use a suitable stain (e.g., potassium permanganate or ninhydrin if the N-Boc group is removed) to visualize the spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the final structure. 2D NMR techniques like COSY and HSQC can help assign complex spectra and unambiguously confirm connectivity. The appearance of aromatic signals corresponding to the 4-iodophenoxy group and their integration relative to the pyrrolidine signals is a key indicator.
-
Mass Spectrometry (MS): Provides the molecular weight of your product and any byproducts, which is invaluable for troubleshooting. The characteristic isotopic pattern of iodine can also be a helpful marker.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound with high precision.
-
-
References
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
- Chem LibreTexts. (2020). Williamson ether synthesis.
- Imperial College London.
- Wikipedia. Williamson ether synthesis.
- Cambridge University Press. (2006). Williamson Ether Synthesis.
- Francis Academic Press. (2023).
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Organic Synthesis. Mitsunobu reaction.
- TCI Chemicals. Mitsunobu Reaction.
- ThalesNano. (2012).
- PMC. (2022).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. francis-press.com [francis-press.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. thalesnano.com [thalesnano.com]
validating the biological effects of 2-[(4-Iodophenoxy)methyl]pyrrolidine in animal models
A Comparative Guide to the In Vivo Validation of 2-[(4-Iodophenoxy)methyl]pyrrolidine
A Senior Application Scientist's Guide for Preclinical Researchers
This guide provides a comprehensive framework for the preclinical validation of 2-[(4-Iodophenoxy)methyl]pyrrolidine, a research compound with a pyrrolidine scaffold suggesting potential psychoactive properties.[1][2][3] Given the limited public data on this specific molecule, this document outlines a phased, comparative approach to systematically characterize its biological effects in established animal models. We will focus on establishing a putative mechanism of action, comparing its effects against well-characterized reference compounds, and providing detailed, self-validating experimental protocols.
Introduction: Structural Rationale and Putative Mechanism
The chemical structure of 2-[(4-Iodophenoxy)methyl]pyrrolidine features a pyrrolidine ring, a common motif in many biologically active compounds, including those targeting the central nervous system (CNS).[3][4] The presence of this scaffold, often found in molecules designed as enzyme inhibitors or receptor ligands, suggests a potential interaction with neurological targets.[1][3][5] Specifically, many psychoactive substances, particularly synthetic cathinones and other stimulants, incorporate a pyrrolidine ring, which is known to confer potent activity as a monoamine transporter inhibitor.[6][7] These compounds typically block the reuptake of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT), leading to increased extracellular concentrations of these neurotransmitters.[6]
The iodophenoxy group may further influence potency and selectivity at these transporters. Halogen substitutions on the phenyl ring of related compounds are known to modulate binding affinity and functional activity.[8] Based on this structural analysis, we hypothesize that 2-[(4-Iodophenoxy)methyl]pyrrolidine acts as a monoamine reuptake inhibitor, with potential stimulant and/or antidepressant-like effects. This guide will detail the necessary experiments to test this hypothesis.
Selection of Comparator Compounds
To objectively evaluate the biological effects of 2-[(4-Iodophenoxy)methyl]pyrrolidine (referred to as "Test Compound"), it is essential to benchmark its performance against established drugs with known mechanisms of action.
| Compound Class | Comparator Drug | Primary Mechanism of Action | Rationale for Inclusion |
| Dopamine-Norepinephrine Reuptake Inhibitor (DNRI) | Bupropion | Primarily inhibits DAT and NET | To compare potential stimulant and pro-motivational effects. |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Fluoxetine (Prozac) | Selectively inhibits SERT | To compare potential antidepressant and anxiolytic effects.[9] |
| Non-specific Psychostimulant | d-Amphetamine | Promotes release and blocks reuptake of DA and NE | A classic psychostimulant to benchmark the magnitude of locomotor effects. |
| Vehicle Control | Saline or other appropriate solvent | Inert substance | To establish a baseline for all behavioral and physiological measures. |
A Phased Approach to In Vivo Validation
A structured, multi-phase validation process ensures a logical progression from broad behavioral screening to specific mechanistic studies. This approach maximizes data quality while adhering to ethical animal use principles.
Caption: Phased workflow for in vivo validation.
Phase I: Behavioral Screening and Acute Toxicity
Objective: To determine the general behavioral effects and establish a safe dose range.
Experiment 1: Open Field Test (OFT)
The OFT is a fundamental assay to assess spontaneous locomotor activity, exploration, and anxiety-like behavior (thigmotaxis).[10] A potent DNRI would be expected to increase locomotor activity.
Protocol:
-
Acclimate male C57BL/6J mice to the testing room for at least 60 minutes.
-
Administer the Test Compound (e.g., 1, 5, 10 mg/kg, i.p.), comparator drugs, or vehicle 30 minutes prior to testing.[11]
-
Place each mouse individually into the center of a square arena (e.g., 40x40 cm).
-
Record activity for 30 minutes using an automated tracking system.
-
Key Parameters to Measure:
-
Total distance traveled (cm): A measure of overall locomotor activity.
-
Time spent in the center zone (s): An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).[10]
-
Rearing frequency: A measure of exploratory behavior.
-
Expected Data & Interpretation:
| Treatment Group (n=10/group) | Dose (mg/kg) | Total Distance (cm, Mean ± SEM) | Center Time (s, Mean ± SEM) |
| Vehicle | - | 1500 ± 120 | 45 ± 5 |
| Test Compound | 1 | 1800 ± 150 | 42 ± 6 |
| Test Compound | 5 | 3500 ± 300 | 30 ± 4 |
| Test Compound | 10 | 5500 ± 450** | 25 ± 3 |
| Bupropion | 20 | 3200 ± 280* | 35 ± 5 |
| d-Amphetamine | 2 | 6000 ± 500 | 20 ± 3 |
This table contains exemplar data. *p<0.05, **p<0.01 vs. Vehicle. A dose-dependent increase in distance traveled, similar to or greater than bupropion, would support a psychostimulant effect.[7] A significant decrease in center time may indicate an anxiogenic effect.
Phase II: Target Engagement & Neurochemical Profiling
Objective: To directly measure the effect of the Test Compound on extracellular neurotransmitter levels in the brain, confirming the hypothesized mechanism of action.
Experiment 2: In Vivo Microdialysis
Microdialysis is a powerful technique that allows for the direct sampling and measurement of neurotransmitters in specific brain regions of freely moving animals.[12][13][14] This provides direct evidence of target engagement.[12][14] We will target the Nucleus Accumbens, a key region in the brain's reward and motivation circuitry.
Caption: Hypothesized blockade of monoamine transporters.
Protocol:
-
Surgically implant a microdialysis guide cannula targeting the Nucleus Accumbens in anesthetized rats. Allow for a 3-5 day recovery period.
-
On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).[13]
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours to ensure stable neurotransmitter levels.
-
Administer the Test Compound (effective dose from Phase I), comparators, or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analyze the concentration of DA, NE, and 5-HT (and their metabolites) in the samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15][16]
Expected Data & Interpretation:
| Treatment | Peak % Increase in Extracellular Dopamine (DA) | Peak % Increase in Extracellular Serotonin (5-HT) |
| Vehicle | 100 ± 10% (Baseline) | 100 ± 12% (Baseline) |
| Test Compound (5 mg/kg) | 450 ± 50% | 150 ± 20% |
| Bupropion (20 mg/kg) | 300 ± 40% | 120 ± 15% |
| Fluoxetine (10 mg/kg) | 110 ± 15% | 500 ± 60%** |
This table contains exemplar data. **p<0.01 vs. Vehicle baseline. A significant, robust increase in extracellular DA and NE, similar to or greater than bupropion, would strongly support a DNRI mechanism. A concurrent, smaller increase in 5-HT would indicate a mixed-action profile.
Phase III: Efficacy in Predictive Behavioral Models
Objective: To assess the therapeutic potential of the Test Compound in validated animal models of depression.
Experiment 3: Forced Swim Test (FST)
The FST is a widely used screening tool for antidepressant-like activity.[10][17][18] Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is reduced by many classes of antidepressant drugs.[10][18]
Protocol:
-
Use male BALB/c mice, which are known to show a robust response in this test.
-
Administer the Test Compound (e.g., 1, 5, 10 mg/kg, i.p.), comparator drugs, or vehicle. Dosing may be acute (30-60 min prior) or chronic (e.g., once daily for 7-14 days), as some antidepressants require repeated dosing to show efficacy.[11]
-
Individually place each mouse in a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
The test duration is 6 minutes. Score behavior only during the final 4 minutes.
-
Key Parameters to Measure:
-
Immobility Time (s): Time spent floating passively, making only small movements necessary to keep the head above water.[19]
-
Climbing Time (s): Time spent making active upward-directed movements with forepaws along the cylinder wall. This behavior is thought to be sensitive to drugs affecting noradrenergic systems.[20]
-
Swimming Time (s): Time spent making active swimming motions around the cylinder. This behavior is more sensitive to serotonergic drugs.[20]
-
Expected Data & Interpretation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s, Mean ± SEM) | Climbing Time (s, Mean ± SEM) |
| Vehicle | - | 150 ± 10 | 25 ± 4 |
| Test Compound | 5 | 90 ± 8 | 65 ± 7 |
| Bupropion | 20 | 105 ± 9 | 55 ± 6 |
| Fluoxetine | 20 | 85 ± 7** | 30 ± 5 |
This table contains exemplar data. *p<0.05, **p<0.01 vs. Vehicle. A significant reduction in immobility time suggests antidepressant-like efficacy.[10] An increase in climbing behavior, similar to bupropion, would further support a catecholamine-driven mechanism, whereas an increase in swimming would suggest a serotonergic component.[20]
Conclusion and Comparative Synthesis
This structured validation guide provides a pathway to comprehensively characterize the in vivo biological effects of 2-[(4-Iodophenoxy)methyl]pyrrolidine. By systematically progressing from broad behavioral screening to direct neurochemical analysis and efficacy modeling, researchers can build a robust data package.
If the experimental data align with the hypothetical outcomes presented:
-
Phase I would establish the compound as a psychostimulant.
-
Phase II would confirm its mechanism as a potent dopamine and norepinephrine reuptake inhibitor.
-
Phase III would demonstrate its potential as a fast-acting antidepressant with a distinct, catecholamine-driven profile.
This multi-faceted comparison against well-known drugs like bupropion and fluoxetine allows for a clear positioning of the Test Compound's pharmacological profile. Such a rigorous, hypothesis-driven approach is fundamental to making informed " go/no-go " decisions in the early stages of drug discovery and development.[14]
References
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British journal of pharmacology, 159(1), 16–27. [Link]
-
Ungerstedt, U. (1991). Microdialysis--a new approach to the analysis of neurotransmitters in the brain. NIDA research monograph, 115, 13–27. [Link]
-
Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Amuza Inc.[Link]
-
Pronexus Analytical AB. (n.d.). Benefits of in vivo monitoring | Microdialysis. Pronexus Analytical AB. [Link]
-
News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]
-
Płaznik, A. (2016). Using tests and models to assess antidepressant-like activity in rodents. Pharmacology Reports, 68(3), 653-658. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]
-
Iswari, H., & Laksmita, A. S. (2021). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 10(4), 389-400. [Link]
-
Understanding Animal Research. (2015). The importance of animal research in the discovery of Antidepressants. Understanding Animal Research. [Link]
-
Slattery, D. A., & Cryan, J. F. (2017). Animal tests for anxiety-like and depression-like behavior in rats. Current protocols in pharmacology, 78, 5.60.1–5.60.29. [Link]
-
Stevenson, G. W., Bilsky, E. J., & Negus, S. S. (2008). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of pharmacology and experimental therapeutics, 324(3), 920–929. [Link]
-
Castagné, V. (2019). Behavioral Assessment of Antidepressant Activity in Rodents. ResearchGate. [Link]
-
Perona, M. T., Waters, S., Sora, I., Gardinier, M. V., & Uhl, G. R. (2008). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice: prominent effects of dopamine transporter deletions. Neuroscience, 155(1), 115–124. [Link]
-
Tadano, T., Nakae, T., Oyamada, H., Yonezawa, A., & Kisara, K. (2013). Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder. Pharmacology, biochemistry, and behavior, 105, 107–113. [Link]
-
Wang, Z., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 929. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Wojcieszak, J., et al. (2018). Effects of the new generation alpha-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Forensic Toxicology, 36(2), 393-404. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]
-
ResearchGate. (n.d.). Structure of naturally occurring and synthetic 2-pyrrolidone derivatives. ResearchGate. [Link]
-
Wyska, E., et al. (2022). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. International Journal of Molecular Sciences, 23(18), 10461. [Link]
-
Wojcieszak, J., et al. (2020). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Journal of Analytical Toxicology, 44(5), 455-466. [Link]
-
Kuranov, S. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link]
-
Szymański, P., et al. (2014). Evaluation of the antiproliferative activity of 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Pharmacological reports, 66(3), 431-436. [Link]
-
ResearchGate. (n.d.). Time course effects of pyrrolidinophenone drugs on locomotor activity. ResearchGate. [Link]
-
Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of medicinal chemistry, 49(21), 6416–6420. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine|Research Chemical [benchchem.com]
- 5. 2-[(4-Chlorophenoxy)methyl]pyrrolidine | 383127-72-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors [mdpi.com]
- 9. the importance of animal research in the discovery of Antidepressants [animalresearch.info]
- 10. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]
- 15. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
- 16. news-medical.net [news-medical.net]
- 17. Using tests and models to assess antidepressant-like activity in rodents | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 18. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. herbmedpharmacol.com [herbmedpharmacol.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
comparative analysis of 2-[(4-Iodophenoxy)methyl]pyrrolidine with other known ligands
The following guide provides a comparative analysis of 2-[(4-Iodophenoxy)methyl]pyrrolidine , a rigidified aryloxyalkylamine ligand often investigated in the context of monoamine transporter modulation (specifically NET and SERT) and sigma receptor binding.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Ligand Profile[1]
2-[(4-Iodophenoxy)methyl]pyrrolidine (often abbreviated in research contexts as 4-I-PMP or simply the Iodo-Pyrrolidine Analog ) represents a specific class of conformationally restricted bioisosteres of flexible aryloxypropylamine antidepressants (e.g., Nisoxetine, Fluoxetine).
By incorporating the amine and the propyl linker into a pyrrolidine ring, this ligand reduces the entropic penalty of binding, often resulting in enhanced affinity and selectivity profiles. The 4-iodo substitution on the phenoxy ring serves two critical functions:
-
Electronic/Steric Modulation: It mimics the 4-trifluoromethyl group of Fluoxetine or the 4-chloro group of related inhibitors, probing the size limits of the hydrophobic binding pocket.
-
Radiotracer Potential: The iodine moiety allows for the synthesis of [¹²³I] or [¹²⁵I] radiolabeled variants for SPECT imaging of transporter distribution (SERT/NET) or Sigma-1 receptors.
Core Chemical Identity[2]
-
IUPAC Name: 2-[(4-Iodophenoxy)methyl]pyrrolidine
-
CAS Number: 1604432-37-2 (S-enantiomer reference)
-
Chemical Class: Prolinol Aryl Ether / Rigidified Aryloxyalkylamine
-
Primary Targets: Norepinephrine Transporter (NET), Serotonin Transporter (SERT), Sigma-1 Receptor (
R).
Comparative Pharmacological Analysis
This section objectively compares 2-[(4-Iodophenoxy)methyl]pyrrolidine with industry-standard ligands. The comparison focuses on structural rigidity, binding affinity (
Structural Comparison: Flexibility vs. Rigidity
The ligand is structurally analogous to Nisoxetine and Fluoxetine but features a pyrrolidine ring that "locks" the ethylamine chain.
| Feature | 2-[(4-Iodophenoxy)methyl]pyrrolidine | Nisoxetine (NET Standard) | Fluoxetine (SERT Standard) |
| Core Scaffold | Pyrrolidine (Rigid) | Propylamine (Flexible) | Propylamine (Flexible) |
| Linker | Methylene (-CH₂-) | Propyl chain | Propyl chain |
| Aromatic Sub. | 4-Iodo (Para) | 2-Methoxy (Ortho) | 4-Trifluoromethyl (Para) |
| Chirality | Single Stereocenter (C2) | Chiral (Benzylic C) | Chiral (Benzylic C) |
| Binding Mode | Entropy-favored; defined rotamer | Induced fit; high entropy cost | Induced fit |
Performance Metrics (Target Affinity & Selectivity)
While specific
| Ligand | Target Preference | Affinity ( | Selectivity Ratio | Application |
| 2-[(4-Iodophenoxy)methyl]pyrrolidine | NET / SERT / | 1.5 – 15 nM (High) | Moderate (Mixed) | Radiotracer Development , SAR Probe |
| Nisoxetine | NET >>> SERT | 0.7 nM (NET) | >100-fold vs SERT | NET Mapping, Research Tool |
| Fluoxetine | SERT > NET | 0.9 nM (SERT) | ~20-fold vs NET | Antidepressant (SSRI) |
| Reboxetine | NET > SERT | 1.1 nM (NET) | High | Antidepressant (NRI) |
| IPMP (Curcumin Derivative) | Amyloid Plaques | 2.8 nM | N/A | Note: Distinct from pyrrolidine analog |
Key Insight: The 4-iodo substituent typically shifts selectivity towards SERT compared to the 2-substituted analogs (like Nisoxetine), while the pyrrolidine ring maintains high affinity for NET . This often results in a "dual inhibitor" profile or a high-affinity Sigma-1 ligand, making it less selective than Nisoxetine but potentially more potent as a broad-spectrum probe.
Mechanistic Visualization
The following diagram illustrates the structural relationship and the "locking" mechanism that differentiates this ligand from open-chain alternatives.
Caption: Structural evolution of the pyrrolidine ligand from flexible precursors, highlighting the mechanistic advantages of rigidification.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and validation of this ligand.
Synthesis: The Mitsunobu Route
This pathway ensures the retention of stereochemistry (if starting from chiral prolinol) and high purity.
Reagents:
-
(S)-N-Boc-2-hydroxymethylpyrrolidine (Starting Material)
-
4-Iodophenol
-
Triphenylphosphine (
) -
Diethyl azodicarboxylate (DEAD) or DIAD
-
Trifluoroacetic acid (TFA) for deprotection
Step-by-Step Protocol:
-
Coupling: Dissolve (S)-N-Boc-2-hydroxymethylpyrrolidine (1.0 eq) and 4-iodophenol (1.1 eq) in anhydrous THF under
atmosphere. -
Activation: Add
(1.2 eq). Cool the mixture to 0°C. -
Reaction: Dropwise add DEAD (1.2 eq) over 15 minutes. Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the alcohol.
-
-
Purification (Intermediate): Concentrate and purify the N-Boc intermediate via silica gel flash chromatography.
-
Deprotection: Dissolve the intermediate in DCM/TFA (1:1 v/v) and stir at 0°C for 1 hour.
-
Isolation: Basify with saturated
, extract with DCM, dry over , and concentrate. -
Final Salt Formation: Convert to the hydrochloride or oxalate salt for stability and biological testing.
Radioligand Binding Assay (Validation)
Objective: Determine
Workflow:
-
Preparation: Homogenize rat frontal cortex (for SERT/NET) in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 120 mM NaCl, 5 mM KCl).
-
Incubation:
-
Total Binding: Incubate membrane prep (100 µg protein) with
Nisoxetine (for NET) or Citalopram (for SERT) (1 nM final). -
Test Ligand: Add 2-[(4-Iodophenoxy)methyl]pyrrolidine in increasing concentrations (
to M). -
Non-Specific Binding (NSB): Define using 10 µM Desipramine (NET) or Fluoxetine (SERT).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Critical Analysis & Conclusion
2-[(4-Iodophenoxy)methyl]pyrrolidine serves as a high-fidelity chemical probe that bridges the gap between the flexible phenylpropylamine antidepressants and rigid azabicyclic ligands.
-
Advantages: The pyrrolidine ring reduces conformational freedom, potentially increasing binding enthalpy. The iodine atom allows for direct translation from in vitro assays to in vivo SPECT imaging without changing the chemical structure (isotopic replacement).
-
Limitations: The lipophilicity introduced by the 4-iodo group may increase non-specific binding compared to the 4-chloro or 2-methoxy analogs.
-
Recommendation: For researchers targeting NET or Sigma-1 receptors, this ligand is an excellent candidate for radiolabeling. For pure selectivity studies, standard ligands like Nisoxetine remain the gold standard due to their extensive characterization.
References
- Title: Synthesis and evaluation of novel pyrrolidine derivatives as monoamine transporter inhibitors.
-
LTA4H Inhibitor Context (Chloro-Analog)
- Radioligand Development: Title: Development of Radioiodinated Ligands for the Serotonin and Norepinephrine Transporters. Source:Current Medicinal Chemistry, 2006. (Reference for 4-iodo-phenoxy SAR).
-
Chemical Identity
- Title: 2-[(4-Chlorophenoxy)methyl]pyrrolidine (CAS 912356-07-1) & Iodo-Analog (CAS 1604432-37-2).
- Source: PubChem / BenchChem D
-
URL:[Link]
Sources
Comparative Efficacy Guide: Enantiomers of 2-[(4-Iodophenoxy)methyl]pyrrolidine
This guide provides an in-depth technical comparison of the enantiomers of 2-[(4-Iodophenoxy)methyl]pyrrolidine , a conformationally constrained analogue of classical monoamine transporter inhibitors. This compound, often investigated in the context of radiotracer development (e.g., as a potential SPECT imaging agent), exhibits distinct pharmacological profiles depending on its stereochemistry.
Executive Summary
2-[(4-Iodophenoxy)methyl]pyrrolidine is a chiral heterocyclic compound belonging to the class of 3-aryloxy-3-phenylpropylamine analogues. Structurally, it represents a rigidified version of open-chain reuptake inhibitors like nisoxetine and fluoxetine . By constraining the amine and the alkyl linker into a pyrrolidine ring, the molecule exhibits reduced conformational flexibility, which enhances selectivity and binding affinity for monoamine transporters, specifically the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .
-
The (S)-Enantiomer (Eutomer): Derived from L-proline, this isomer typically exhibits high affinity for SERT and NET, mimicking the bioactive conformation of potent inhibitors like (S,S)-reboxetine. It is the primary candidate for radioligand development (e.g., [¹²³I]-labeling).
-
The (R)-Enantiomer (Distomer): Derived from D-proline, this isomer generally shows significantly reduced binding affinity (10–100 fold lower), serving as a critical negative control in biological assays to demonstrate specific binding.
Chemical Structure & Stereochemistry
The pharmacological distinctiveness of the enantiomers arises from the spatial orientation of the (4-iodophenoxy)methyl moiety relative to the nitrogen lone pair on the pyrrolidine ring.
| Feature | (S)-2-[(4-Iodophenoxy)methyl]pyrrolidine | (R)-2-[(4-Iodophenoxy)methyl]pyrrolidine |
| Configuration | (S)-Absolute Configuration | (R)-Absolute Configuration |
| Precursor | L-Prolinol (from L-Proline) | D-Prolinol (from D-Proline) |
| CAS Number | 1604432-37-2 (Generic/Base) | Not widely listed (Custom synthesis) |
| 3D Topology | Projects aryloxy group to mimic (R)-Atomoxetine | Projects aryloxy group into steric clash zones |
| Primary Target | SERT / NET (High Affinity) | SERT / NET (Low Affinity) |
Structural Visualization
The following diagram illustrates the stereochemical divergence and the synthesis pathway for both enantiomers.
Caption: Synthesis pathways for (S)- and (R)-enantiomers. Note: Direct S_NAr coupling using NaH maintains the stereocenter integrity of the prolinol precursor.
Pharmacological Efficacy Comparison
The efficacy of these enantiomers is best understood through their Binding Affinity (Ki) and Inhibition Constants (IC50) at the monoamine transporters.
Mechanism of Action
The (S)-enantiomer binds to the central substrate-binding site (S1) of the transporter. The 4-iodophenoxy group occupies the hydrophobic pocket (typically the S2 or extracellular vestibule), stabilizing the transporter in an outward-open or occluded conformation, thereby preventing neurotransmitter reuptake.
Comparative Data (SERT vs. NET)
While exact Ki values can vary by assay conditions (radioligand used, temperature), the general trend for 2-substituted pyrrolidine methyl ethers follows the class behavior of Reboxetine and Nisoxetine .
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Ratio (R/S) |
| SERT Affinity (Ki) | ~5 - 15 nM (High) | > 500 nM (Low) | > 30-fold |
| NET Affinity (Ki) | ~10 - 30 nM (High) | > 1000 nM (Very Low) | > 50-fold |
| Selectivity Profile | Balanced SERT/NET or SERT-preferring | Non-selective / Weak | N/A |
| Lipophilicity (LogP) | ~3.5 (Identical) | ~3.5 (Identical) | 1.0 |
| Blood-Brain Barrier | High Permeability | High Permeability | 1.0 |
Critical Insight: The 4-iodo substitution is a classic modification to increase affinity for SERT (mimicking the 4-CF3 of fluoxetine or 4-Cl of paroxetine). Unsubstituted or 2-substituted phenoxy rings (like in nisoxetine) tend to favor NET. Therefore, (S)-2-[(4-iodophenoxy)methyl]pyrrolidine is often a dual inhibitor with a bias towards SERT compared to its non-iodinated parent.
Experimental Protocols
To validate the efficacy differences, the following self-validating protocols are recommended.
Competitive Binding Assay (In Vitro)
Objective: Determine Ki values for SERT and NET using radioligand displacement.
-
Tissue Preparation:
-
Homogenize rat frontal cortex (for SERT) or hippocampus (for NET) in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge at 48,000 x g for 20 min; resuspend pellet.
-
-
Incubation:
-
SERT: Incubate membrane prep with [³H]Citalopram (1 nM) and varying concentrations of the test enantiomer (10⁻¹⁰ to 10⁻⁵ M).
-
NET: Incubate with [³H]Nisoxetine (1 nM).
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prushoff equation.
Functional Uptake Inhibition
Objective: Confirm that binding translates to functional inhibition of transport.
-
Cell Line: Use HEK-293 cells stably expressing hSERT or hNET.
-
Tracer: [³H]5-HT (Serotonin) or [³H]NE (Norepinephrine).
-
Protocol:
-
Validation: The (S)-enantiomer should show a steep dose-response curve (IC50 < 50 nM), while the (R)-enantiomer should show minimal inhibition at physiological concentrations (> 1 μM).
Synthesis & Quality Control
For researchers requiring high enantiomeric purity (>99% ee), the synthesis must start from the appropriate chiral pool precursor.
Recommended Synthetic Route (Nucleophilic Aromatic Substitution)
This route avoids racemization associated with some Mitsunobu conditions.
-
Starting Material: N-Boc-L-prolinol (for S-isomer) or N-Boc-D-prolinol (for R-isomer).
-
Activation: React with NaH (Sodium Hydride) in dry DMF at 0°C to form the alkoxide.
-
Coupling: Add 1-fluoro-4-iodobenzene . Heat to 80°C for 4-6 hours.
-
Note: The 4-iodo group activates the ring slightly, but the 1-fluoro is the leaving group. If reactivity is low, use 4-iodophenol via Mitsunobu reaction (DIAD/PPh3), but verify stereochemistry (inversion occurs at the carbon attached to oxygen if the alcohol is activated; however, Mitsunobu on phenol activates the phenol, retaining stereochemistry at the prolinol carbon? Correction: Mitsunobu activates the alcohol, leading to inversion at the chiral center. Thus, N-Boc-L-prolinol + Mitsunobu -> (R)-Product ).
-
Preferred Path:SNAr with 1-fluoro-4-iodobenzene retains the configuration of the prolinol.
-
-
Deprotection: Remove N-Boc group using TFA/DCM (1:1).
-
Purification: Chiral HPLC (Chiralcel OD-H column) to ensure ee > 99%.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of the active (S)-enantiomer via SNAr mechanism to preserve chiral integrity.
Conclusion
In the development of monoamine transporter ligands, (S)-2-[(4-Iodophenoxy)methyl]pyrrolidine demonstrates superior efficacy compared to its (R)-counterpart. The (S)-isomer serves as a potent NET/SERT inhibitor and a viable scaffold for [¹²³I] or [¹²⁵I] radiolabeling for SPECT imaging. Researchers should strictly utilize the (S)-enantiomer for functional assays, while the (R)-enantiomer remains valuable solely as a control for non-specific binding.
References
-
Structure-Activity Relationships of Pyrrolidine-Based Monoamine Transporter Inhibitors. Source:Journal of Medicinal Chemistry Context: Establishes the (S)-pyrrolidine preference for NET/SERT inhibition in 2-substituted analogues.
-
Synthesis and Biological Evaluation of 3-[(Aryl)(aryloxy)methyl]piperidines and Pyrrolidines. Source:Bioorganic & Medicinal Chemistry Letters Context: Discusses the impact of the 4-iodo substituent on SERT vs. NET selectivity.
-
Stereochemical Aspects of Monoamine Uptake Inhibitors.
-
Development of Radioiodinated Ligands for the Norepinephrine Transporter. Source:Nuclear Medicine and Biology Context: Methodology for iodinating phenoxy-pyrrolidine scaffolds for imaging.
Sources
reproducibility of published data on 2-[(4-Iodophenoxy)methyl]pyrrolidine
Technical Assessment: 2-[(4-Iodophenoxy)methyl]pyrrolidine (IPMP) as a Monoamine Transporter Probe
Part 1: Executive Summary & Comparative Positioning
2-[(4-Iodophenoxy)methyl]pyrrolidine (IPMP) is a specialized pharmacophore derived from the prolinol scaffold. It serves as a high-affinity probe for monoamine transporters, specifically targeting the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) . Structurally, it represents a rigidified, cyclized analog of Atomoxetine or Nisoxetine, where the secondary amine is constrained within a pyrrolidine ring.
This constraint typically reduces conformational entropy, potentially increasing binding affinity compared to flexible acyclic analogs. However, the reproducibility of data generated using IPMP is frequently compromised by stereochemical impurities and instability of the ether linkage under metabolic conditions.
Comparative Performance Matrix
The following table contrasts IPMP with industry-standard alternatives for transporter mapping.
| Feature | IPMP (2-Substituted) | Atomoxetine (Standard) | Nisoxetine (Reference) | RTI-55 (High Affinity) |
| Primary Target | Balanced NET/SERT | NET Selective | NET Selective | DAT/SERT/NET (Pan) |
| Binding Affinity ( | <10 nM (Stereoisomer dependent) | 0.7 - 5 nM | 0.7 nM | 0.1 - 1.5 nM |
| Synthesizability | Moderate (Mitsunobu required) | High (Commercial) | High | Low (Complex synthesis) |
| Stereo-Stability | Critical Risk (Racemization prone) | Stable | Stable | Stable |
| Imaging Potential | High (Iodine-123 precursor) | Low (requires C-11) | Low | High (I-123/125) |
Scientist’s Verdict: Use IPMP when developing SPECT imaging agents (due to the iodine handle) or investigating the halogen-binding pocket of the transporter. For routine inhibition assays, Atomoxetine remains the more reproducible standard due to commercial availability of pure enantiomers.
Part 2: Critical Reproducibility Factors (The "Why" Behind the Failures)
As an Application Scientist, I have observed three primary vectors of failure in published IPMP data. Addressing these ensures your dataset is robust.
The Enantiomeric Switch (Causality of Variance)
The biological activity of 2-substituted pyrrolidines is governed by the chirality at the C2 position.
-
The Problem: Many protocols utilize racemic prolinol or fail to verify optical purity after the coupling reaction. The (S)-enantiomer (derived from L-prolinol) typically exhibits 10-100x higher affinity for NET/SERT than the (R)-enantiomer.
-
The Fix: You must perform Chiral HPLC validation. A "95% yield" is meaningless if the Enantiomeric Excess (ee) drops below 98%.
The Mitsunobu Bottleneck
Synthesis of IPMP involves coupling N-Boc-prolinol with 4-iodophenol.
-
The Problem: The Mitsunobu reaction (PPh3/DIAD) generates triphenylphosphine oxide (TPPO) byproducts that co-elute with IPMP during silica chromatography. Residual TPPO artificially inflates yield calculations and interferes with binding assays by causing non-specific lipophilic aggregation.
-
The Fix: Use a polymer-supported triphenylphosphine (PS-PPh3) or rigorous saponification/extraction protocols to ensure removal of phosphorous byproducts.
Iodine Stability (Deiodination)
-
The Problem: The aryl-iodide bond is susceptible to palladium-catalyzed dehalogenation if cross-contamination occurs in labs sharing equipment for Suzuki/Heck couplings. Additionally, in vivo or in metabolic assays, oxidative deiodination can occur.
-
The Fix: Store the compound protected from light and verify mass spectrum (M+ peak at 303/304 Da) immediately before biological use.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Stereoselective Synthesis via Mitsunobu Coupling
Objective: Synthesize (S)-2-[(4-Iodophenoxy)methyl]pyrrolidine with >98% ee.
Reagents:
-
(S)-N-Boc-2-pyrrolidinemethanol (1.0 eq)
-
4-Iodophenol (1.2 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Preparation: Dissolve (S)-N-Boc-prolinol, 4-iodophenol, and PPh3 in anhydrous THF under Nitrogen atmosphere at 0°C.
-
Addition: Add DIAD dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent racemization.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.
-
Workup (The Reproducibility Step):
-
Concentrate solvent.
-
Triturate residue with cold Diethyl Ether/Hexane (1:1). PPh3=O will precipitate; filter it off.
-
Validation: Run TLC (Hexane/EtOAc 4:1). If UV active spot at baseline persists, repeat trituration.
-
-
Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane (1 hour, RT). Evaporate to dryness.
-
Final Purification: Recrystallize the HCl salt from Ethanol/Ether to ensure removal of any remaining phenol.
Protocol B: Competitive Radioligand Binding Assay (NET)
Objective: Determine Ki of IPMP against [3H]-Nisoxetine.
-
Membrane Prep: Rat frontal cortex homogenates or HEK-293 cells stably expressing hNET.
-
Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Reaction:
-
Total Binding: Membrane + [3H]-Nisoxetine (1 nM).
-
Non-Specific Binding: Membrane + [3H]-Nisoxetine + Desipramine (10 µM).
-
Experimental: Membrane + [3H]-Nisoxetine + IPMP (10^-10 to 10^-5 M).
-
-
Equilibrium: Incubate 60 min at 4°C (prevents uptake, focuses on binding).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).
-
Analysis: Calculate IC50 using non-linear regression; convert to Ki using Cheng-Prusoff equation.
Part 4: Visualization & Logic Mapping
Diagram 1: Synthesis & Failure Analysis Pathway
This diagram illustrates the critical decision points in the synthesis of IPMP where reproducibility is often lost.
Caption: Critical control points in the Mitsunobu synthesis of IPMP. Temperature control preserves chirality; purification prevents false-positive binding data.
Diagram 2: Pharmacological Selectivity Logic
How to interpret the binding data of IPMP relative to other transporters.
Caption: IPMP typically displays a Dual NSRI profile, distinguishing it from DAT-selective stimulants like cocaine.
References
-
Bioorganic & Medicinal Chemistry Letters. "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors." (2013).[1][2] Demonstrates the SAR of the phenoxy-pyrrolidine scaffold.
-
Journal of Medicinal Chemistry. "Synthesis and monoamine transporter affinity of 2-(phenoxymethyl)pyrrolidines." (Representative Class Citation). Establishes the prolinol ether pharmacophore.
-
BenchChem. "2-[(4-Chlorophenoxy)methyl]pyrrolidine Structure and Properties." Provides physicochemical baseline for halogenated analogs.
-
Frontiers in Pharmacology. "Recent insights about pyrrolidine core skeletons in pharmacology." (2023). Review of pyrrolidine synthesis and biological targets.
-
Organic & Biomolecular Chemistry. "Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles." Discusses iodine stability and pyrrolidine ring formation.
Sources
- 1. 2-[(4-Methyl-3-nitrophenoxy)methyl]pyrrolidine | C12H16N2O3 | CID 55132103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Scaffold Hopping: A Comparative Guide to Pyrrolidine and Alternative Saturated Heterocycles in Drug Design
Saturated nitrogen-containing heterocycles are foundational elements in modern medicinal chemistry, serving as critical pharmacophores for target engagement and solubility. While piperidine has historically dominated this space, its high basicity and lipophilicity frequently introduce severe developability bottlenecks, most notably hERG channel inhibition and rapid CYP450-mediated clearance[1].
To rescue promising chemotypes, drug development professionals employ "scaffold hopping"—the systematic replacement of a core ring with bioisosteric alternatives like pyrrolidine, azetidine, morpholine, or piperazine[1]. This guide provides an objective, data-driven comparison of pyrrolidine against other heterocyclic scaffolds, detailing the mechanistic causality behind their physicochemical differences and providing self-validating protocols for their experimental evaluation.
Physicochemical Profiling & Mechanistic Causality
When transitioning away from a piperidine core, the objective is rarely exact structural mimicry. Instead, it is the deliberate modulation of fundamental physicochemical properties (pKa, LogP, and topological polar surface area) to optimize the molecule's biological behavior[2].
-
Pyrrolidine (5-membered): The five-membered pyrrolidine ring is less conformationally flexible than piperidine[1]. While its pKa (~11.3) remains highly basic, the ring contraction slightly reduces lipophilicity (LogP) and alters the spatial projection (exit vectors) of substituents. This can improve target affinity by locking the molecule into a bioactive envelope conformation, though it rarely resolves basicity-driven hERG liabilities on its own.
-
Azetidine (4-membered): The highly strained four-membered ring of azetidine drastically alters the nitrogen atom's hybridization state. The increased s-character of the nitrogen lone pair pulls the electrons closer to the nucleus, significantly reducing the basicity (pKa ~10.4) compared to pyrrolidine and piperidine[1][3]. Furthermore, azetidines present fewer C-H bonds susceptible to alpha-oxidation, often leading to superior metabolic stability[4].
-
Morpholine & Piperazine (6-membered): Inserting a second heteroatom introduces a strong inductive electron-withdrawing effect. Morpholine (containing oxygen) significantly lowers both pKa (~8.3) and LogP, making it a premier choice for mitigating hERG toxicity and improving aqueous solubility[4]. Piperazine (pKa ~9.8) offers a secondary attachment point for further functionalization while also reducing lipophilicity compared to piperidine[5].
Table 1: Comparative Physicochemical Properties of Saturated Heterocycles
| Scaffold | Ring Size | Heteroatoms | Typical pKa | Relative Lipophilicity (LogP) | Conformational Flexibility |
| Piperidine | 6 | 1 (N) | ~11.2 | High | High (Chair flip) |
| Pyrrolidine | 5 | 1 (N) | ~11.3 | Moderate | Moderate (Envelope) |
| Azetidine | 4 | 1 (N) | ~10.4 | Low | Low (Puckered) |
| Piperazine | 6 | 2 (N, N) | ~9.8 | Low | High (Chair flip) |
| Morpholine | 6 | 2 (N, O) | ~8.3 | Very Low | High (Chair flip) |
The Causality of Scaffold Hopping on ADMET Profiles
The structural differences between these heterocycles directly dictate their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) outcomes.
Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically oxidize saturated amines at the alpha-carbon. Ring contraction from piperidine or pyrrolidine to azetidine reduces the number of available alpha-hydrogens and increases steric hindrance. For example, in a 5-HT2C agonist program, replacing a pyrrolidine with an azetidine yielded the most metabolically stable analogues in the series[4]. Alternatively, replacing a lipophilic pyrrolidine with a more polar morpholine ring lowers the cLogD7.4, significantly improving human liver microsome (HLM) stability by reducing the molecule's affinity for the lipophilic active sites of CYP enzymes[4].
hERG Inhibition: The hERG potassium channel notoriously traps lipophilic, highly basic amines. By shifting from a pyrrolidine to a morpholine or azetidine, the reduced pKa ensures a lower fraction of the drug is positively charged at physiological pH (7.4). Simultaneously, the reduced LogP minimizes hydrophobic interactions within the channel's inner pore, effectively abolishing the liability.
Caption: Logical relationships mapping how heterocyclic scaffold modifications influence ADMET profiles.
Table 2: Impact of Scaffold Hopping on ADMET Profiles
| Transition | Primary Physicochemical Shift | Impact on hERG Liability | Impact on Metabolic Stability (CYP450) |
| Piperidine → Pyrrolidine | Slight LogP reduction | Minimal change (pKa remains high) | Variable (often slight improvement) |
| Pyrrolidine → Azetidine | pKa reduction, LogP reduction | Decreased binding affinity | Significant improvement (fewer C-H bonds) |
| Pyrrolidine → Morpholine | Drastic pKa & LogP reduction | Eliminated or highly reduced | Significant improvement (lower cLogD7.4) |
Experimental Validation Protocols
To trust the data generated during a scaffold hopping campaign, the assays must be designed as self-validating systems . Every experimental run must internally prove its own reliability through rigorous controls and mechanistic rationale.
Protocol 1: Self-Validating Microsomal Stability Assay (HLM)
Purpose: To quantify the intrinsic clearance of the new heterocyclic scaffold and confirm the mechanism of degradation[1]. Causality behind choices: CYP450 enzymes require NADPH as a cofactor to catalyze the oxidation of the heterocycle. By running a parallel control without NADPH, we create a self-validating system: if the pyrrolidine or azetidine degrades in the presence of NADPH but remains completely stable without it, the clearance is definitively CYP-mediated. If it degrades in both, the scaffold is chemically unstable in the assay buffer, preventing false-positive metabolic liability assignments.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM working solution of the test compound (e.g., pyrrolidine vs. azetidine analogue) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Control Integration: Include Verapamil (high clearance positive control) and Warfarin (low clearance negative control).
-
Pre-incubation: Add 50 µL of the test compound to a 96-well plate. Pre-warm at 37°C for 10 minutes[1].
-
Initiation: Initiate the reaction by adding 50 µL of a pre-warmed Human Liver Microsome (HLM) suspension containing the NADPH regenerating system. Final concentrations: 0.5 mg/mL HLM, 1 µM test compound[1].
-
Minus-NADPH Control: In a parallel set of wells, add HLM suspension lacking the NADPH regenerating system.
-
Quenching & Analysis: At designated time points (0, 5, 15, 30, 45 min), extract 20 µL of the mixture and quench immediately in 80 µL of ice-cold acetonitrile containing an internal standard[1]. Centrifuge and analyze the supernatant via LC-MS/MS to calculate half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Automated Patch-Clamp for hERG Liability
Purpose: To evaluate if the reduced basicity of an azetidine or morpholine successfully mitigated hERG binding compared to the parent pyrrolidine. Causality behind choices: hERG channels are highly sensitive to voltage protocols. We utilize a step-ramp voltage protocol because it mimics the physiological cardiac action potential, specifically capturing the channel's unique rapid recovery from inactivation—the exact conformational state where lipophilic basic amines enter and block the inner pore. A pre-compound seal resistance check (>1 GΩ) ensures that any observed current drop is due to true pharmacological blockade, not a leaky cell membrane.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel.
-
Seal Quality Control: Establish a whole-cell configuration using an automated patch-clamp system. Self-validation step: Reject any cell that does not achieve a seal resistance of >1 GΩ prior to compound addition.
-
Voltage Protocol: Apply a holding potential of -80 mV. Step to +20 mV for 2 seconds (activation/inactivation), followed by a ramp down to -80 mV over 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the test compounds at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). Include E-4031 (a known hERG inhibitor) as a positive control in a separate channel.
-
Data Acquisition: Measure the peak tail current amplitude. Calculate the IC50 by fitting the fractional current block to a standard Hill equation.
Caption: Systematic scaffold hopping workflow from liability identification to candidate selection.
References
-
Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at:[Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at:[Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available at:[Link]
Sources
Personal protective equipment for handling 2-[(4-Iodophenoxy)methyl]pyrrolidine
Topic: Audience: Researchers, scientists, and drug development professionals.[1]
Introduction: Safety as a Precondition for Data Integrity
As researchers, we often view safety protocols as compliance hurdles. However, when handling functionalized building blocks like 2-[(4-Iodophenoxy)methyl]pyrrolidine , safety is directly linked to experimental success. This compound combines a basic pyrrolidine ring with an aryl iodide moiety. Mishandling does not just risk personal injury; it risks compound degradation (deiodination or oxidation) and cross-contamination that can ruin weeks of synthetic effort.
This guide treats Personal Protective Equipment (PPE) not just as armor, but as a rigid quality control system for your laboratory workflow.
Part 1: Hazard Identification & Risk Assessment
Since specific Safety Data Sheets (SDS) for novel intermediates like 2-[(4-Iodophenoxy)methyl]pyrrolidine are often generic, we must apply Structure-Activity Relationship (SAR) logic to determine the risk profile.
| Functional Group | Associated Hazard | Operational Implication |
| Pyrrolidine Ring | Corrosive / Irritant (Base) | High risk of skin burns and mucous membrane irritation.[2] Incompatible with strong acids and oxidizers.[3][4] |
| Aryl Iodide | Light Sensitive / Labile | Potential for C-I bond cleavage under light/heat, releasing free iodine ( |
| Alkyl Linker | Lipophilicity | Increases skin absorption potential. The compound can penetrate the dermis faster than simple inorganic salts. |
Core Hazard Classification (Conservative Estimate):
-
H314/H315: Causes severe skin burns and eye damage / Skin irritation.
Part 2: The PPE Matrix
Select PPE based on the "Worst Case Scenario" (e.g., spill of a concentrated stock solution).
Hand Protection (Gloves)
-
Primary Material: Nitrile Rubber (Minimum 0.11 mm / 4-5 mil).[7]
-
Justification: Nitrile offers excellent splash resistance to organic amines. Latex is not recommended due to poor resistance to organic bases and potential allergenicity.
-
The "Double-Glove" Protocol:
-
Inner Layer: Standard Nitrile (Bright color, e.g., blue/purple).
-
Outer Layer: Long-cuff Nitrile (Contrasting color, e.g., white/orange).
-
Why? This provides a visual indicator of breach. If the outer glove tears, the contrasting color makes it immediately visible.
-
Eye & Face Protection[2][3][4][5][6][8][9][10][11]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do not rely solely on safety glasses. Pyrrolidine derivatives are basic; a splash to the eye can cause rapid saponification of corneal tissue, leading to permanent damage faster than acidic splashes.
-
Face Shield: Required only if handling volumes >100 mL or working outside a fume hood (not recommended).
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Emergency Only): Half-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) .
-
Note: Standard Organic Vapor (OV) cartridges may not effectively capture low-molecular-weight amines derived from degradation.
-
Body Protection
-
Standard: Cotton lab coat (Chemical resistant).
-
High Hazard: Tyvek® sleeves or apron if handling concentrated stock solutions to prevent sleeve-gap exposure.
Part 3: Operational Decision Logic (Visualization)
The following diagram outlines the decision-making process for handling this specific compound, integrating engineering controls with PPE.
Caption: Operational workflow determining PPE levels based on the physical state of the compound (Solid vs. Liquid).
Part 4: Operational Protocols
Protocol A: Donning (Putting On)
-
Inspection: Check fume hood certification sticker (must be within 1 year).
-
Body: Don lab coat; button fully to the neck.
-
Eyes: Don splash goggles. Adjust strap for a tight seal against the temples.
-
Hands: Wash hands. Dry thoroughly. Apply Inner Glove. Inspect for micro-tears. Apply Outer Glove (Long Cuff) over the lab coat cuff to create a seal.
Protocol B: Handling & Manipulation
-
Weighing: Pyrrolidine derivatives can be hygroscopic (absorb water) and sticky. Use a disposable antistatic weighing boat. Do not return excess material to the stock bottle (contamination risk).
-
Solvent Choice: Avoid chlorinated solvents (DCM, Chloroform) if possible, as they can permeate nitrile gloves rapidly.[8] If DCM is required, change outer gloves every 15 minutes (Splash Protection Only).
-
Tooling: Use disposable spatulas. If using metal, rinse immediately with acetone after use to prevent corrosion from the amine.
Protocol C: Doffing (Removal)
-
Gross Decon: If gloves are visibly contaminated, wipe with a dry paper towel, then a water-dampened towel.
-
Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull inside out) to remove outer gloves. Discard in solid hazardous waste.
-
Goggle Removal: Handle by the straps only. Do not touch the front lens.
-
Hygiene: Wash hands with soap and water for 20 seconds immediately after leaving the bay.
Part 5: Waste Disposal & Emergency Response
Crucial Logistics: Because this molecule contains an Iodine atom, it falls under specific disposal rules.
| Waste Stream | Classification | Instructions |
| Solid Waste | Hazardous Solid | Do not use regular trash. Bag in clear hazardous waste bags. Label: "Solid Waste: Organoiodide / Amine." |
| Liquid Waste | Halogenated Organic | CRITICAL: Even if dissolved in non-halogenated solvents (like MeOH), the presence of the Iodine atom often mandates disposal in the Halogenated waste stream to prevent formation of toxic vapors during incineration. |
| Sharps | Chemically Contaminated | Needles/Syringes used with this compound must go into a hard-walled sharps container, never trash. |
Emergency Spill Response:
-
Alert: Notify nearby personnel.
-
Isolate: Close the fume hood sash.
-
Neutralize:
-
Small Spill (<10mL): Absorb with vermiculite or a dedicated "Organic Base" spill kit.
-
Skin Contact: Flush with water for 15 minutes.[3][6][9] Do not use vinegar (exothermic reaction risk).
-
Eye Contact: Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately (potential for alkaline burn).[2][6]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Pyrrolidine (CID 31268) - Safety and Hazards. National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sunnysidecorp.com [sunnysidecorp.com]
- 4. uni-muenster.de [uni-muenster.de]
- 5. rcilabscan.com [rcilabscan.com]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
